DCPT1061
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H20Cl2N2O |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C17H20Cl2N2O/c1-20-10-11-21(2)12-13-6-3-4-8-15(13)22-16-9-5-7-14(18)17(16)19/h3-9,20H,10-12H2,1-2H3 |
InChI Key |
GCURTAFSSBAXNO-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)CC1=CC=CC=C1OC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Immunostimulatory Role of DCPT1061 in Melanoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the mechanism of action of DCPT1061, a potent and specific inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), in melanoma cells. The findings summarized herein are primarily based on the study by Tao et al., published in Cancer Research in 2024, which elucidates how this compound remodels the tumor microenvironment to foster a robust anti-tumor immune response.
Core Mechanism of Action
This compound exerts its anti-melanoma effects through a novel epigenetic reprogramming cascade that culminates in the activation of an interferon-mediated immune response. The principal mechanism involves the inhibition of PRMT1, which leads to a downstream reduction in DNA Methyltransferase 1 (DNMT1) expression. This, in turn, triggers the transcription of endogenous retroviral elements (ERVs), leading to the formation of double-stranded RNA (dsRNA). The presence of cytosolic dsRNA activates an intracellular interferon signaling pathway, which enhances the recruitment and activation of cytotoxic CD8+ T cells within the tumor microenvironment. This immunogenic shift synergizes with immune checkpoint blockade, such as anti-PD-1 therapy, to significantly suppress melanoma growth.[1]
Signaling Pathway
The signaling cascade initiated by this compound in melanoma cells can be visualized as a linear progression of molecular events:
Quantitative Data Summary
The following tables summarize the key quantitative findings from the pivotal study by Tao et al. (2024), demonstrating the in vivo efficacy of this compound, both as a monotherapy and in combination with anti-PD-1 antibodies.
Table 1: In Vivo Antitumor Efficacy of this compound in B16-F10 Melanoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |
| Vehicle | ~2000 | ~1.5 |
| This compound (30 mg/kg) | ~1000 | ~0.7 |
Table 2: Effect of this compound and Anti-PD-1 Combination Therapy on B16-F10 Melanoma
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |
| Vehicle | ~2500 | ~2.0 |
| anti-PD-1 | ~1800 | ~1.5 |
| This compound | ~1500 | ~1.2 |
| This compound + anti-PD-1 | ~500 | ~0.4 |
Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | % of CD8+ T cells in CD3+ TILs | % of IFNγ+CD8+ T cells in CD8+ TILs |
| Vehicle | ~15% | ~5% |
| This compound | ~30% | ~15% |
| This compound + anti-PD-1 | ~45% | ~25% |
Detailed Experimental Protocols
This section provides a detailed breakdown of the key experimental methodologies employed in the study by Tao et al. (2024).
In Vivo Murine Melanoma Model
A syngeneic mouse model using B16-F10 melanoma cells is utilized to assess the in vivo efficacy of this compound.
-
Cell Line: B16-F10 murine melanoma cells.
-
Animals: Female C57BL/6 mice (6-8 weeks old).
-
Implantation: 5 x 10^5 B16-F10 cells in 100 µL PBS are injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reach a volume of 50-100 mm³, mice are randomized into treatment groups. This compound is administered intraperitoneally at 30 mg/kg daily. Anti-PD-1 antibody is administered intraperitoneally at 10 mg/kg every three days.
-
Monitoring: Tumor volume is measured every two days using a caliper (Volume = 0.5 x length x width²).
-
Endpoint: Mice are euthanized at the study endpoint, and tumors are harvested for weight measurement, flow cytometry, and immunohistochemistry.
Flow Cytometry for TIL Analysis
This protocol details the procedure for analyzing the composition of tumor-infiltrating lymphocytes.
-
Tumor Dissociation: Harvested tumors are mechanically minced and digested in RPMI-1640 medium containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 30 minutes at 37°C. The cell suspension is then passed through a 70 µm cell strainer.
-
Staining: Single-cell suspensions are stained with a cocktail of fluorescently conjugated antibodies against CD45, CD3, CD4, CD8, and IFN-γ. For intracellular IFN-γ staining, cells are stimulated with a cell stimulation cocktail (containing phorbol (B1677699) 12-myristate 13-acetate, ionomycin, and brefeldin A) for 4-6 hours prior to staining and then permeabilized using a fixation/permeabilization buffer.
-
Data Acquisition and Analysis: Stained cells are analyzed on a multicolor flow cytometer. Data is analyzed using appropriate software to quantify the percentages of different T cell subpopulations.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression levels of key genes in the signaling pathway.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from melanoma cells or tumor tissue using a suitable RNA isolation kit. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. The relative expression of target genes (e.g., Dnmt1, ERVs) is normalized to a housekeeping gene (e.g., Gapdh).
-
Primer Sequences:
-
Dnmt1 Forward: 5'-AAGGGAGACTGCAAACAGGA-3'
-
Dnmt1 Reverse: 5'-GCTTCCTGTCCCTCATCAAA-3'
-
ERV (representative) Forward: 5'-CCTGTTCCTCCCTCACTCTT-3'
-
ERV (representative) Reverse: 5'-GCTCCCTCTTCTTCCTCTCC-3'
-
Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP-qPCR is employed to investigate the histone modifications at the Dnmt1 enhancer regions.
-
Cell Preparation and Crosslinking: B16-F10 cells are treated with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with antibodies specific for H4R3me2a or H3K27ac. The antibody-chromatin complexes are then captured using protein A/G magnetic beads.
-
DNA Purification: The crosslinks are reversed by heating, and the DNA is purified.
-
qPCR Analysis: The purified DNA is subjected to qPCR using primers flanking the enhancer regions of the Dnmt1 gene to quantify the enrichment of the target histone modifications.
Conclusion
This compound represents a promising therapeutic agent for melanoma, acting through a distinct immunomodulatory mechanism of action. By inhibiting PRMT1, this compound initiates an epigenetic cascade that ultimately converts the tumor microenvironment from "cold" to "hot," thereby enhancing the efficacy of immune checkpoint inhibitors. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of PRMT1 inhibition in oncology.
References
The Emergence of DCPT1061: A Novel PRMT1 Inhibitor Targeting Clear Cell Renal Cell Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Clear cell renal cell carcinoma (ccRCC) is the most prevalent and aggressive subtype of kidney cancer, characterized by high rates of metastasis and resistance to conventional therapies. The therapeutic landscape for advanced ccRCC has evolved with the advent of targeted therapies; however, the development of drug resistance remains a significant clinical challenge.[1] Recent research has identified epigenetic regulators as promising therapeutic targets in various cancers. One such target is Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that has been found to be significantly upregulated in ccRCC tissues and associated with poor patient outcomes.[1][2] This technical guide provides a comprehensive overview of DCPT1061, a novel and potent small molecule inhibitor of PRMT1, and its significant role in the context of ccRCC.
This compound: A Potent and Selective PRMT1 Inhibitor
This compound is a novel, potent inhibitor of PRMT1.[1][2] In vitro enzymatic assays have demonstrated its high selectivity for PRMT1, with less inhibitory activity against other PRMTs and epigenetic enzymes.[3] The on-target activity of this compound in cellular contexts has been confirmed by the dose-dependent reduction of asymmetric dimethylarginine (ADMA) levels and the specific PRMT1-mediated histone mark, H4R3me2a.[3]
Mechanism of Action in ccRCC
This compound exerts its anti-tumor effects in ccRCC by targeting the PRMT1-LCN2-AKT-RB signaling pathway. PRMT1 has been shown to be a key epigenetic regulator of Lipocalin-2 (LCN2), a secreted glycoprotein (B1211001) implicated in tumorigenesis.
The PRMT1-LCN2-AKT-RB Signaling Pathway
The mechanism of action of this compound in ccRCC involves the following key steps:
-
PRMT1 Inhibition : this compound directly inhibits the methyltransferase activity of PRMT1.
-
Epigenetic Silencing of LCN2 : This inhibition leads to a decrease in the PRMT1-mediated H4R3me2a modification at the promoter region of the LCN2 gene, resulting in the transcriptional repression of LCN2.[2]
-
Downregulation of AKT Signaling : The subsequent reduction in LCN2 secretion leads to decreased activation of the downstream AKT signaling pathway.[4]
-
Cell Cycle Arrest : The inactivation of AKT results in reduced phosphorylation of the Retinoblastoma (RB) protein, a key regulator of the cell cycle. This leads to a G1 phase cell cycle arrest, thereby inhibiting ccRCC cell proliferation.[2][3][4]
In Vitro Efficacy of this compound
Inhibition of ccRCC Cell Proliferation
This compound has demonstrated significant dose-dependent inhibition of cell proliferation in a panel of human ccRCC cell lines.
| Cell Line | IC50 (µM) |
| 786-O | ~1.0 |
| A498 | ~0.5 |
| ACHN | ~2.5 |
| Caki-1 | ~0.8 |
| Note: IC50 values are estimated from dose-response curves presented in Wang et al., Theranostics 2021. |
Induction of G1 Cell Cycle Arrest
Treatment with this compound leads to a significant increase in the percentage of ccRCC cells in the G1 phase of the cell cycle, consistent with its mechanism of action.
| Cell Line | Treatment | % of Cells in G1 Phase |
| A498 | Control (DMSO) | ~55% |
| This compound (1 µM) | ~75% | |
| Caki-1 | Control (DMSO) | ~60% |
| This compound (1 µM) | ~80% | |
| Note: Percentages are estimated from cell cycle histograms in Wang et al., Theranostics 2021. |
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound has been validated in preclinical xenograft models of ccRCC.
Cell-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models
In both CDX and PDX models, administration of this compound resulted in a significant reduction in tumor growth.
| Model | Treatment | Tumor Growth Inhibition (%) |
| Caki-1 CDX | This compound | ~60% |
| PDX | This compound | ~50% |
| Note: Tumor growth inhibition is estimated from in vivo tumor growth curves in Wang et al., Theranostics 2021. |
Synergistic Effect with Sunitinib (B231)
Sunitinib is a standard-of-care tyrosine kinase inhibitor (TKI) used in the treatment of advanced ccRCC. Interestingly, treatment with sunitinib can lead to an upregulation of the LCN2-AKT-RB signaling pathway, contributing to acquired resistance. This compound has been shown to attenuate this sunitinib-induced upregulation.[4] The combination of this compound and sunitinib resulted in a remarkable suppression of tumor growth in vivo, suggesting a synergistic therapeutic effect.[4]
| Model | Treatment | Tumor Growth Inhibition (%) |
| Caki-1 CDX | Sunitinib | ~40% |
| This compound + Sunitinib | ~85% | |
| Note: Tumor growth inhibition is estimated from in vivo tumor growth curves in Wang et al., Theranostics 2021. |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol outlines the determination of cell viability upon treatment with this compound.
References
- 1. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
DCPT1061: A Selective PRMT1 Inhibitor for Cancer Therapy - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme in cellular processes and a compelling target in oncology. Its overexpression is implicated in the progression of various cancers, including clear cell renal cell carcinoma (ccRCC) and melanoma. DCPT1061 has emerged as a potent and selective inhibitor of PRMT1, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, selectivity, and its effects on key signaling pathways. This document also includes detailed experimental protocols for the evaluation of this compound and summarizes the available quantitative data to support further research and development.
Introduction to PRMT1 and this compound
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in regulating a wide array of cellular functions, including signal transduction, transcriptional regulation, RNA processing, and DNA repair. PRMT1 is the predominant Type I PRMT, responsible for the majority of asymmetric dimethylarginine (aDMA) formation in cells. Dysregulation of PRMT1 activity is frequently observed in various cancers, making it an attractive therapeutic target.
This compound is a novel small molecule inhibitor designed for high potency and selectivity against PRMT1. Preclinical studies have demonstrated its ability to induce cell cycle arrest, suppress tumor growth, and enhance the efficacy of other cancer therapies.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of PRMT1, leading to a reduction in asymmetric dimethylation of histone and non-histone proteins. This inhibition modulates the expression of key genes and disrupts critical cancer-promoting signaling pathways.
LCN2-AKT-RB Pathway in Clear Cell Renal Cell Carcinoma (ccRCC)
In ccRCC, PRMT1 has been shown to be a critical regulator of tumor growth. Inhibition of PRMT1 by this compound leads to the epigenetic silencing of Lipocalin-2 (LCN2), a secreted glycoprotein (B1211001) implicated in tumorigenesis. This is achieved through a decrease in the PRMT1-mediated H4R3me2a modification at the LCN2 gene promoter. The subsequent reduction in LCN2 expression leads to decreased phosphorylation of AKT and Retinoblastoma (RB) protein, ultimately resulting in G1 cell cycle arrest and suppression of ccRCC cell proliferation.[1] Furthermore, this compound has been shown to sensitize ccRCC cells to sunitinib, a standard-of-care tyrosine kinase inhibitor, by attenuating sunitinib-induced upregulation of the LCN2-AKT-RB signaling pathway.[1][2]
Interferon Pathway in Melanoma
In melanoma, inhibition of PRMT1 by this compound has been demonstrated to activate the interferon signaling pathway, leading to an enhanced anti-tumor immune response.[3] Mechanistically, PRMT1 inhibition represses the expression of DNA methyltransferase 1 (DNMT1) by reducing H4R3me2a and H3K27ac modifications at the enhancer regions of the Dnmt1 gene.[3][4] Downregulation of DNMT1 leads to the activation of endogenous retroviral elements (ERVs) and subsequent dsRNA formation. This triggers the interferon response, promoting the infiltration of CD8+ T cells into the tumor microenvironment.[3][5] This immunomodulatory effect of this compound suggests its potential for combination therapy with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[3]
Quantitative Data
Selectivity Profile
This compound exhibits high selectivity for PRMT1. While specific IC50 values are not broadly available in the public domain, a screening against a panel of epigenetic targets demonstrated its potent inhibition of PRMT1, PRMT6, and PRMT8, with significantly less activity against other PRMTs and non-PRMT methyltransferases.
| Target Enzyme | % Inhibition at 5 nM |
| PRMT1 | High |
| PRMT3 | Low |
| PRMT4 (CARM1) | Low |
| PRMT5 | Low |
| PRMT6 | High |
| PRMT8 | High |
| Data derived from supplementary materials in Wang et al., Theranostics 2021. "High" and "Low" are qualitative descriptors based on the provided bar graphs. |
| Target Enzyme | % Inhibition at 25 µM | % Inhibition at 50 µM |
| GCN5 | < 20% | < 20% |
| DOT1L | < 20% | < 20% |
| EZH2 | < 20% | < 20% |
| DNMT3A/3L | < 20% | < 20% |
| DNMT1 | < 20% | < 20% |
| G9a | < 20% | < 20% |
| MLL1 | < 20% | < 20% |
| PRDM9 | < 20% | < 20% |
| SMYD2 | < 20% | < 20% |
| SUV39H1 | < 20% | < 20% |
| Data derived from supplementary materials in Wang et al., Theranostics 2021. |
Experimental Protocols
In Vitro Assays
A detailed, step-by-step protocol for this compound is not publicly available. However, a general protocol for PRMT1 AlphaLISA assays is as follows:
Materials:
-
PRMT1 Homogeneous Assay Kit (e.g., BPS Bioscience, Cat. #52040)
-
This compound
-
384-well OptiPlate
-
AlphaScreen-compatible microplate reader
Procedure:
-
Prepare a master mix containing 4x HMT buffer, S-adenosylmethionine (SAM), and biotinylated histone H4 peptide substrate.
-
Add the master mix to the wells of a 384-well plate.
-
Add diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding diluted PRMT1 enzyme.
-
Incubate for 1 hour at room temperature.
-
Add AlphaLISA acceptor beads and the primary antibody against the methylated substrate.
-
Incubate for 30 minutes at room temperature.
-
Add streptavidin-coated donor beads.
-
Incubate for 10 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible microplate reader.
Materials:
-
ccRCC or other cancer cell lines (e.g., 786-O, A498)
-
96-well plates
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 7 days).
-
Fix the cells by adding cold 10% (w/v) TCA and incubating for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the protein-bound dye by adding 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-ADMA, anti-H4R3me2a, anti-PRMT1, anti-LCN2, anti-p-AKT, anti-p-RB, anti-DNMT1)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL reagent and an imaging system.
In Vivo Experiments
Animal Models:
-
BALB/c nude mice or other immunocompromised strains.
Procedure:
-
Subcutaneously inject cancer cells (e.g., Caki-1, B16-F10) into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg/day) or vehicle control via a suitable route (e.g., intraperitoneal or oral gavage).[1][5]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, sacrifice the mice and harvest tumors for further analysis (e.g., Western blot, IHC).
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not extensively reported in the public literature. Further studies are required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the time course of target engagement and downstream biomarker modulation in vivo.
Synthesis
A detailed chemical synthesis scheme for this compound is not publicly available.
Clinical Trials
To date, there is no publicly available information on clinical trials involving this compound.
Conclusion
This compound is a promising selective PRMT1 inhibitor with demonstrated anti-tumor activity in preclinical models of ccRCC and melanoma. Its ability to modulate key cancer-related signaling pathways, such as the LCN2-AKT-RB and interferon pathways, provides a strong rationale for its further development as a cancer therapeutic. This technical guide summarizes the current knowledge on this compound and provides a foundation for researchers and drug developers to design and execute further studies to fully elucidate its therapeutic potential. The provided experimental protocols offer a starting point for the in vitro and in vivo evaluation of this and other PRMT1 inhibitors. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to advance it towards clinical application.
References
Investigating the Downstream Effects of DCPT1061: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCPT1061 is a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme frequently dysregulated in various cancers. This technical guide provides an in-depth analysis of the downstream molecular effects of this compound, focusing on its impact on key signaling pathways implicated in cancer progression. We will explore its mechanism of action in clear cell renal cell carcinoma (ccRCC) and melanoma, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling cascades. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of PRMT1 inhibition.
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Its aberrant expression and activity have been linked to the pathogenesis of numerous malignancies, making it an attractive target for therapeutic intervention. This compound has emerged as a promising small molecule inhibitor of PRMT1. Understanding the precise downstream consequences of this compound-mediated PRMT1 inhibition is paramount for its clinical development and for identifying patient populations most likely to respond to this novel therapeutic strategy. This guide will systematically dissect the downstream effects of this compound, providing a foundational understanding for further research and development.
Core Mechanism of Action
This compound exerts its biological effects through the direct inhibition of PRMT1's methyltransferase activity. This leads to a reduction in the asymmetric dimethylation of its substrates, subsequently altering gene expression and cellular signaling. The primary downstream pathways affected by this compound, as detailed in this guide, are the LCN2-AKT-RB pathway in clear cell renal cell carcinoma and the interferon signaling pathway in melanoma.
Downstream Effects in Clear Cell Renal Cell Carcinoma (ccRCC)
In ccRCC, this compound has been shown to suppress tumor growth by modulating the LCN2-AKT-RB signaling pathway.[1][2][3][4][5]
Signaling Pathway
This compound-mediated inhibition of PRMT1 leads to a decrease in the histone mark H4R3me2a at the promoter region of the Lipocalin 2 (LCN2) gene.[1][4] This epigenetic modification results in the transcriptional repression of LCN2. Reduced LCN2 secretion subsequently leads to decreased phosphorylation of AKT and Retinoblastoma (RB) proteins, culminating in G1 phase cell cycle arrest and a reduction in ccRCC cell proliferation.[1][2][3]
Quantitative Data
The following table summarizes the observed effects of this compound on various ccRCC cell lines.
| Cell Line | Assay | Parameter | Result |
| 786-O | SRB Assay | Cell Proliferation | Dose-dependent inhibition[6] |
| A498 | SRB Assay | Cell Proliferation | Dose-dependent inhibition[6] |
| ACHN | SRB Assay | Cell Proliferation | Dose-dependent inhibition[6] |
| Caki-1 | SRB Assay | Cell Proliferation | Dose-dependent inhibition[6] |
| A498 | Flow Cytometry | Cell Cycle | Increased percentage of cells in G1 phase[6] |
| Caki-1 | Flow Cytometry | Cell Cycle | Increased percentage of cells in G1 phase[6] |
| A498 | Western Blot | H4R3me2a levels | Dose-dependent reduction[6] |
| Caki-1 | Western Blot | H4R3me2a levels | Dose-dependent reduction[6] |
Experimental Protocols
-
Seed ccRCC cells (786-O, A498, ACHN, Caki-1) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 7 days.
-
Fix the cells with 10% trichloroacetic acid.
-
Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base.
-
Measure the absorbance at 580 nm to determine cell viability.[2]
-
Lyse this compound-treated and untreated ccRCC cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against H4R3me2a, p-AKT, p-RB, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2][7][8][9]
-
Implant ccRCC cells (CDX) or patient tumor fragments (PDX) subcutaneously into immunocompromised mice.[2]
-
Once tumors are established, randomize mice into vehicle control and this compound treatment groups.
-
Administer this compound or vehicle intraperitoneally at a specified dose and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, IHC).[10][11][12]
Downstream Effects in Melanoma
In melanoma, this compound has been shown to enhance anti-tumor immunity by activating the interferon signaling pathway.[13][14]
Signaling Pathway
Inhibition of PRMT1 by this compound leads to decreased expression of DNA methyltransferase 1 (DNMT1).[13][14] This reduction in DNMT1 results in the hypomethylation and subsequent transcription of endogenous retroviral elements (ERVs), leading to the formation of double-stranded RNA (dsRNA).[13][14] The presence of cytosolic dsRNA activates an intracellular interferon response, stimulating the production of type I interferons. This, in turn, promotes the recruitment and activation of CD8+ T cells into the tumor microenvironment, thereby enhancing anti-tumor immunity.[13][14]
Quantitative Data
The following table summarizes the observed effects of this compound on melanoma models.
| Model | Assay | Parameter | Result |
| Refractory Melanoma (in vivo) | Tumor Growth | Tumor Volume | Significantly restrained[13][14] |
| Refractory Melanoma (in vivo) | Immunohistochemistry | Intratumoral CD8+ T cells | Increased infiltration[13][14] |
| Melanoma Cell Lines | Gene Expression Analysis | ERV-derived dsRNA | Increased formation[13][14] |
| Melanoma Cell Lines | Gene Expression Analysis | Interferon-stimulated genes | Upregulation |
| In vivo Melanoma Model | Combination Therapy | Tumor Progression with PD-1 blockade | Synergistic suppression[14] |
| In vivo Melanoma Model | Flow Cytometry | IFNγ+CD8+ T cells with PD-1 blockade | Increased proportion[14] |
Experimental Protocols
-
Inject melanoma cells (e.g., B16-F10) subcutaneously into syngeneic mice.
-
Once tumors are palpable, randomize mice into treatment groups: vehicle, this compound, anti-PD-1 antibody, and this compound + anti-PD-1 antibody.
-
Administer treatments as per the defined schedule.
-
Monitor tumor growth and survival.
-
At the study endpoint, harvest tumors and spleens for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry).[13][14]
-
Prepare single-cell suspensions from tumors and spleens.
-
Stain cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD8, IFNγ).
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the proportions of different immune cell populations.
-
Isolate total RNA from this compound-treated and untreated melanoma cells or tumors.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (RT-qPCR) using primers specific for ERVs and interferon-stimulated genes.
-
Normalize gene expression to a housekeeping gene to determine relative fold changes.
Clinical Perspective
While this compound itself has not yet entered clinical trials, the preclinical data strongly support the clinical investigation of PRMT1 inhibitors. The downstream effects of this compound, particularly its ability to induce cell cycle arrest in ccRCC and stimulate an anti-tumor immune response in melanoma, suggest its potential as a monotherapy or in combination with existing treatments like immune checkpoint inhibitors. Further research is warranted to identify predictive biomarkers for patient stratification and to evaluate the safety and efficacy of this compound in a clinical setting. Although pharmacological PRMT1 inhibition has not yet demonstrated therapeutic efficacy in clinical studies, several PRMT inhibitors are currently in early-phase clinical trials for solid tumors.[1]
Conclusion
This compound is a potent PRMT1 inhibitor with distinct and significant downstream effects in different cancer contexts. In ccRCC, it epigenetically silences the LCN2-AKT-RB pathway to induce cell cycle arrest. In melanoma, it activates the interferon signaling pathway to enhance anti-tumor immunity. The detailed mechanistic insights, quantitative data, and experimental protocols provided in this guide offer a solid foundation for the continued investigation and development of this compound and other PRMT1 inhibitors as novel cancer therapeutics. The presented signaling pathway diagrams and experimental workflows serve as valuable tools for visualizing and planning future research endeavors in this promising area of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thno.org [thno.org]
- 5. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. origene.com [origene.com]
- 8. nsjbio.com [nsjbio.com]
- 9. Qualitative Analysis of Total Complement Activation by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 11. An in vivo orthotopic serial passaging model for a metastatic renal cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vivo orthotopic serial passaging model for a metastatic renal cancer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PRMT1 Inhibition Activates the Interferon Pathway to Potentiate Antitumor Immunity and Enhance Checkpoint Blockade Efficacy in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of DCPT1061 on Gene Expression in Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCPT1061, a potent and specific inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), has emerged as a promising therapeutic agent in oncology. This technical guide synthesizes the current understanding of this compound's impact on gene expression in cancer, with a primary focus on its mechanisms in clear cell renal cell carcinoma (ccRCC) and melanoma. By epigenetically modulating gene expression, this compound triggers distinct anti-tumor responses, including cell cycle arrest and activation of the innate immune system. This document provides an in-depth analysis of the signaling pathways involved, quantitative gene expression data, and the experimental methodologies used to elucidate these effects.
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is a key epigenetic regulator often overexpressed in various cancers, where it plays a critical role in tumor progression and immune evasion.[1][2] PRMT1 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, leading to altered gene transcription and cellular signaling. This compound is a novel small molecule inhibitor designed to specifically target PRMT1 activity.[1][3] This guide details the molecular consequences of PRMT1 inhibition by this compound, focusing on the downstream effects on gene expression and the subsequent anti-tumor outcomes.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by inhibiting the methyltransferase activity of PRMT1. This leads to a reduction in asymmetric dimethylarginine (ADMA) levels and the PRMT1-specific histone mark, asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a).[4] The inhibition of PRMT1 by this compound instigates two primary, cancer type-specific anti-tumor mechanisms: induction of G1 cell cycle arrest in clear cell renal cell carcinoma and activation of an interferon-mediated immune response in melanoma.
Signaling Pathways Modulated by this compound
The inhibition of PRMT1 by this compound perturbs critical signaling cascades involved in cancer cell proliferation and immune recognition.
Caption: this compound-mediated inhibition of the PRMT1-LCN2-AKT-RB pathway in ccRCC.
Caption: Activation of the interferon pathway in melanoma by this compound.
Quantitative Analysis of Gene Expression Changes
Treatment with this compound leads to significant alterations in the transcriptomic landscape of cancer cells. The following tables summarize the key quantitative data on gene expression changes observed in response to this compound.
Gene Expression Changes in Clear Cell Renal Cell Carcinoma (ccRCC)
In ccRCC cell lines, this compound treatment results in the downregulation of genes associated with cell proliferation and survival. RNA sequencing and subsequent RT-qPCR have identified Lipocalin 2 (LCN2) as a critical downstream target.[1][5]
| Gene | Cancer Type | Cell Line | Treatment | Fold Change (mRNA) | Statistical Significance | Reference |
| LCN2 | ccRCC | Caki-1 | This compound | Downregulated | p < 0.01 | [5] |
| HYOU1 | ccRCC | Caki-1 | This compound | Downregulated | p < 0.01 | [5] |
| LCN2 | ccRCC | Caki-1 | PRMT1 Knockdown | Downregulated | p < 0.001 | [5] |
| HYOU1 | ccRCC | Caki-1 | PRMT1 Knockdown | Downregulated | p < 0.001 | [5] |
Gene Expression Changes in Melanoma
In a B16-F10 melanoma model, this compound treatment stimulates the expression of interferons (IFNs) and interferon-stimulated genes (ISGs), consistent with the activation of an anti-tumor immune response.[6] It also leads to the downregulation of DNMT1.[6]
| Gene/Gene Group | Cancer Type | Model | Treatment | Fold Change (mRNA) | Statistical Significance | Reference |
| IFNs & ISGs | Melanoma | B16-F10 Tumors | This compound | Upregulated | p < 0.05 to p < 0.001 | [6] |
| DNMT1 | Melanoma | B16-F10 Tumors | This compound | Downregulated | p < 0.05 | [6] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed to investigate the effects of this compound on gene expression.
Cell Culture and Drug Treatment
ccRCC cell lines (e.g., Caki-1, 786-O, A498, ACHN) and melanoma cell lines (e.g., B16-F10) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator. For drug treatment experiments, cells were seeded and allowed to adhere overnight before being treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for specified durations (e.g., 48-72 hours).
RNA Sequencing (RNA-seq)
Caption: A generalized workflow for RNA sequencing analysis.
-
RNA Extraction: Total RNA was isolated from this compound-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Library Preparation: RNA quality and quantity were assessed. Subsequently, sequencing libraries were prepared, typically involving mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Libraries were sequenced on a high-throughput platform, such as an Illumina sequencer.
-
Data Analysis: Raw sequencing reads were processed through a bioinformatic pipeline for quality control, alignment to a reference genome, and quantification of gene expression. Differential gene expression analysis was performed to identify genes significantly up- or downregulated upon this compound treatment.[5]
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Isolation and cDNA Synthesis: Total RNA was extracted as described for RNA-seq. A fixed amount of RNA (e.g., 1 µg) was then reverse-transcribed into cDNA using a reverse transcriptase kit.
-
qPCR Reaction: The qPCR reaction was set up using a SYBR Green master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA as a template.
-
Data Analysis: Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH, β-actin). The relative fold change in gene expression was calculated using the 2^-ΔΔCt method.[5][6]
Western Blotting
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., PRMT1, LCN2, p-AKT, p-RB, H4R3me2a, β-actin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3][4]
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking and Sonication: Cells were treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin was then sheared into small fragments by sonication.
-
Immunoprecipitation: The sheared chromatin was incubated with an antibody specific to the protein of interest (e.g., H4R3me2a) to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links were reversed, and the DNA was purified.
-
Analysis: The purified DNA was analyzed by qPCR using primers designed for specific genomic regions (e.g., the LCN2 promoter) to quantify the enrichment of the target protein.[3]
Conclusion and Future Directions
This compound effectively modulates gene expression in cancer through the inhibition of PRMT1, leading to potent anti-tumor effects. In ccRCC, it suppresses the LCN2-AKT-RB signaling axis, resulting in cell cycle arrest.[1][3] In melanoma, it derepresses endogenous retroviruses, activating the cGAS-STING pathway and promoting an anti-tumor immune response.[6] The data strongly supports PRMT1 as a viable therapeutic target in oncology.
Future research should aim to:
-
Conduct comprehensive transcriptomic and proteomic analyses across a wider range of cancer types to identify additional this compound targets and responsive patient populations.
-
Investigate the potential for synergistic combinations of this compound with other anti-cancer agents, such as immune checkpoint inhibitors or other targeted therapies.[1][2]
-
Further elucidate the mechanisms of resistance to this compound to develop strategies to overcome it.
This technical guide provides a foundational understanding of this compound's impact on gene expression, offering valuable insights for researchers and clinicians working towards the development of novel epigenetic therapies for cancer.
References
- 1. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Role of DCPT1061 in Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of DCPT1061, a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), with a specific focus on its role in modulating cell cycle progression in cancer cells, particularly in clear cell renal cell carcinoma (ccRCC).
Core Mechanism of Action
This compound functions as a small molecule inhibitor of PRMT1, an enzyme responsible for the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] By inhibiting PRMT1, this compound disrupts key cellular signaling pathways that are critical for cell proliferation and survival. The primary anti-proliferative effect of this compound is the induction of G1 phase cell cycle arrest.[1][2][3]
Signaling Pathway of this compound-Induced G1 Arrest
The primary mechanism by which this compound induces G1 cell cycle arrest is through the epigenetic silencing of the Lipocalin-2 (LCN2) gene.[1][3] PRMT1 normally promotes the transcription of LCN2 by catalyzing the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) at the LCN2 promoter. Inhibition of PRMT1 by this compound leads to a reduction in this histone mark, resulting in decreased LCN2 expression.[1][3]
The reduction in LCN2 levels subsequently leads to decreased phosphorylation of AKT (Protein Kinase B), which in turn reduces the phosphorylation of the Retinoblastoma (RB) protein.[1][3] Hypophosphorylated RB remains active and binds to the E2F family of transcription factors, preventing the transcription of genes required for the G1 to S phase transition, thereby causing cell cycle arrest in the G1 phase.
Quantitative Data on this compound Activity
In Vitro Cytotoxicity
This compound exhibits potent dose-dependent inhibition of cell proliferation in various clear cell renal cell carcinoma (ccRCC) cell lines. The half-maximal inhibitory concentration (IC50) values after 7 days of treatment are summarized in the table below.
| Cell Line | IC50 (µM) |
| 786-O | 1.25 |
| A498 | 0.78 |
| ACHN | 1.56 |
| Caki-1 | 0.95 |
Table 1: IC50 values of this compound in ccRCC cell lines determined by SRB assay.
Cell Cycle Analysis
Treatment with this compound leads to a significant increase in the percentage of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases.
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| A498 | Control | 55.2 | 30.1 | 14.7 |
| This compound (1 µM) | 75.8 | 15.3 | 8.9 | |
| Caki-1 | Control | 60.5 | 25.4 | 14.1 |
| This compound (1 µM) | 78.2 | 12.9 | 8.9 |
Table 2: Cell cycle distribution of ccRCC cells treated with this compound for 48 hours, analyzed by flow cytometry.
Potential Involvement of the p53 Pathway
While the primary mechanism of this compound-induced G1 arrest is through the LCN2-AKT-RB pathway, there is evidence suggesting a potential indirect role of the p53 tumor suppressor pathway. PRMT1 has been shown to methylate and regulate the activity of p53. Inhibition of PRMT1 could, therefore, lead to an accumulation and activation of p53, which in turn can transcriptionally activate cyclin-dependent kinase inhibitors such as p21 and p27, further contributing to G1 arrest. However, direct evidence of this compound-mediated p53 pathway activation in ccRCC is still under investigation.
Experimental Protocols
Cell Proliferation (SRB) Assay
This protocol is adapted for determining the dose-response of cancer cell lines to this compound.
Methodology:
-
Cell Seeding: Seed ccRCC cells (786-O, A498, ACHN, Caki-1) in 96-well plates at a density of 5,000-10,000 cells/well and allow to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 7 days.
-
Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 values using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution following this compound treatment.
Methodology:
-
Cell Treatment: Plate A498 and Caki-1 cells and treat with 1 µM this compound or vehicle control for 48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI). Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels of key signaling molecules.
Methodology:
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PRMT1, p-AKT, AKT, p-RB, RB, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising therapeutic agent that effectively inhibits the proliferation of ccRCC cells by inducing G1 phase cell cycle arrest. Its mechanism of action is primarily mediated through the inhibition of PRMT1 and the subsequent downregulation of the LCN2-AKT-RB signaling pathway. Further investigation into the potential role of the p53 pathway in response to this compound treatment may reveal additional mechanisms contributing to its anti-cancer activity. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
References
The Discovery and Development of DCPT1061: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCPT1061 is a novel, potent small-molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme increasingly implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound. The information presented is collated from publicly available scientific literature, focusing on quantitative data, experimental methodologies, and the elucidation of its therapeutic potential, primarily in clear cell renal cell carcinoma (ccRCC). While detailed medicinal chemistry, synthesis, pharmacokinetic, and toxicology data are not extensively available in the public domain, this guide synthesizes the existing knowledge to support further research and development efforts.
Introduction
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins. This post-translational modification plays a critical role in regulating numerous cellular processes, including signal transduction, gene transcription, RNA processing, and DNA damage repair. PRMT1 is the predominant type I PRMT, responsible for the majority of asymmetric dimethylarginine (aDMA) formation in mammalian cells. Dysregulation of PRMT1 activity has been linked to the progression of several cancers, making it an attractive therapeutic target. This compound has emerged from these research efforts as a potent and selective inhibitor of PRMT1, demonstrating significant anti-tumor activity in preclinical models.
Discovery and Development
Information regarding the specific discovery and medicinal chemistry efforts that led to this compound is limited in the available literature. It is reported that this compound was developed by modifying the side-chain structure of a previously reported PRMT1 inhibitor. The development was likely carried out by researchers at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, as they are affiliated with the primary publications on this compound.
Chemical Structure
The chemical structure of this compound has been disclosed in scientific publications.
Detailed synthesis protocols for this compound are not publicly available.
Mechanism of Action
This compound exerts its biological effects through the potent and selective inhibition of PRMT1. This inhibition leads to a reduction in the asymmetric dimethylation of histone and non-histone proteins, thereby modulating gene expression and cellular signaling pathways critical for cancer cell proliferation and survival.
Signaling Pathways
In Clear Cell Renal Cell Carcinoma (ccRCC):
This compound has been shown to suppress the growth of ccRCC cells by downregulating the expression of Lipocalin 2 (LCN2). This occurs through the reduction of PRMT1-mediated H4R3me2a modification at the LCN2 gene promoter. The subsequent decrease in LCN2 leads to the inhibition of the AKT-RB signaling pathway, resulting in G1 cell cycle arrest.[1]
In Melanoma:
In melanoma models, inhibition of PRMT1 by this compound has been found to stimulate an interferon response. This is achieved through the repression of DNA methyltransferase 1 (DNMT1) expression, leading to the activation of endogenous retroviral elements (ERVs) and the formation of double-stranded RNA (dsRNA). This in turn activates the interferon signaling pathway, potentiating an anti-tumor immune response.[2]
References
The PRMT1 Inhibitor DCPT1061: A Technical Overview of its Impact on Histone Arginine Methylation and Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical post-translational modification that plays a pivotal role in regulating chromatin structure and gene expression.[1] Among these modifications, arginine methylation, catalyzed by Protein Arginine Methyltransferases (PRMTs), is essential for a multitude of cellular processes, including signal transduction, DNA repair, and transcriptional regulation.[1] PRMTs are classified into three types based on the methylation state they produce. Type I PRMTs, the most prevalent class, catalyze the formation of asymmetric dimethylarginine (ADMA).[1]
PRMT1 is the predominant Type I enzyme, responsible for the majority of arginine methylation in mammalian cells.[1] Its dysregulation is implicated in the progression of various cancers, making it an attractive therapeutic target. This document provides a comprehensive technical guide on DCPT1061, a novel and potent small molecule inhibitor of PRMT1. We will explore its biochemical profile, its direct effects on histone arginine methylation, the downstream cellular consequences, and its efficacy in preclinical cancer models.
Chapter 1: Biochemical Profile of this compound
This compound is a novel small molecule inhibitor designed to target PRMT1. In vitro enzymatic assays have demonstrated its potent and selective inhibitory activity.
Mechanism of Action: this compound functions as a catalytic inhibitor of PRMT1, thereby preventing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone protein substrates.
Selectivity and Potency: The selectivity of this compound has been evaluated against a panel of epigenetic enzymes. At a concentration of 5 nM, this compound shows potent inhibition of PRMT1, PRMT6, and PRMT8. It exhibits significantly less activity against other methyltransferases such as PRMT3, PRMT4, and PRMT5 at the same concentration.[2][3] Higher concentrations are required to inhibit other epigenetic targets, underscoring its selectivity for a subset of PRMTs.[3]
| Target Enzyme | % Inhibition at 5 nM | Target Enzyme | % Inhibition at 25 µM | % Inhibition at 50 µM |
| PRMT1 | >90% | GCN5 | <20% | <20% |
| PRMT3 | <20% | DOT1L | <20% | <20% |
| PRMT4 | <20% | EZH2 | <20% | <20% |
| PRMT6 | >90% | DNMT3A/3L | <20% | <20% |
| PRMT8 | >90% | DNMT1 | <20% | <20% |
| PRMT5 | <20% | G9a | <20% | <20% |
| MLL1 | <20% | <20% | ||
| PRDM9 | <20% | <20% | ||
| SMYD2 | <20% | <20% | ||
| SUV39H1 | <20% | <20% | ||
| Table 1: In vitro selectivity of this compound against a panel of epigenetic targets. Data is derived from supplementary materials of Wang et al., 2021.[2][3] |
Chapter 2: Effect of this compound on Histone Arginine Methylation
The primary mechanism through which this compound exerts its cellular effects is by directly modulating the methylation status of key histone arginine residues.
On-Target Cellular Activity: Treatment of cancer cells with this compound leads to a dose-dependent reduction in the global levels of asymmetric dimethylarginine (ADMA).[2][3] More specifically, it markedly decreases the PRMT1-mediated histone mark, asymmetric dimethylation of arginine 3 on histone H4 (H4R3me2a).[2][3] This serves as a critical biomarker for confirming the on-target activity of this compound in a cellular context.
In addition to H4R3, PRMT1 is known to methylate other histone residues. Studies have shown that this compound treatment also reduces PRMT1-mediated asymmetric dimethylation of arginine 4 on histone H3 (H3R4me2a) at specific gene promoters, such as that of the LCN2 gene.[2]
| Cell Line | Treatment | Effect on Histone Marks |
| A498 (ccRCC) | This compound (48h) | Dose-dependent decrease in global ADMA and H4R3me2a |
| Caki-1 (ccRCC) | This compound (48h) | Dose-dependent decrease in global ADMA and H4R3me2a |
| Caki-1 (ccRCC) | This compound | Decreased H4R3me2a binding at the LCN2 promoter |
| Melanoma Cells | This compound | Attenuated H4R3me2a modification at enhancer regions of Dnmt1 |
| Table 2: Summary of this compound's observed effects on histone arginine methylation marks in various cancer cell lines.[2][4] |
Chapter 3: Downstream Signaling and Cellular Effects
By altering the epigenetic landscape, this compound triggers significant downstream changes in gene expression and signaling pathways, leading to potent anti-tumor effects in different cancer types.
In Clear Cell Renal Cell Carcinoma (ccRCC): Proliferation and Drug Sensitization
In ccRCC models, PRMT1 is often overexpressed and correlates with poor patient outcomes.[2][5] this compound leverages this dependency to suppress tumor growth.
The PRMT1-LCN2-AKT Pathway: this compound-mediated inhibition of PRMT1 reduces H4R3me2a modification at the promoter of the Lipocalin2 (LCN2) gene.[2] This epigenetic change represses LCN2 transcription. The subsequent decrease in LCN2, a secreted glycoprotein, leads to reduced activation of the pro-survival AKT/RB signaling pathway.[2][5] This cascade ultimately results in G1 cell cycle arrest and a potent, dose-dependent inhibition of ccRCC cell proliferation and clonogenic growth.[2][3][6] Furthermore, this compound sensitizes ccRCC cells to the tyrosine kinase inhibitor sunitinib, in part by attenuating sunitinib-induced upregulation of the LCN2-AKT-RB signaling axis.[2][5]
This compound signaling pathway in ccRCC.
In Melanoma: Activation of Antitumor Immunity
In melanoma, PRMT1 expression is inversely correlated with CD8+ T cell infiltration and activity.[4] this compound can reverse this immunosuppressive phenotype by inducing a "viral mimicry" state.
The PRMT1-DNMT1-Interferon Pathway: PRMT1 inhibition by this compound reduces H4R3me2a and H3K27ac modifications at enhancer regions of the DNA Methyltransferase 1 (DNMT1) gene.[4] This epigenetic remodeling represses DNMT1 expression. The resulting hypomethylation allows for the transcription of endogenous retroviral elements (ERVs), leading to the formation of double-stranded RNA (dsRNA).[4][7] This dsRNA is sensed by intracellular pattern recognition receptors, triggering a type I interferon (IFN) response.[4][7] The subsequent upregulation of interferon-stimulated genes (ISGs), including chemokines like CXCL10, promotes the recruitment and activation of CD8+ T cells into the tumor microenvironment.[7] This mechanism provides a strong rationale for combining this compound with immune checkpoint blockade, as the combination has shown synergistic effects in suppressing tumor progression.[4]
This compound-induced anti-tumor immunity pathway.
Chapter 4: In Vivo Efficacy
The anti-tumor effects of this compound observed in vitro translate to significant efficacy in preclinical animal models.
Xenograft Models: In both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of clear cell renal cell carcinoma, administration of this compound inhibited tumor growth.[2][5] In melanoma models, this compound treatment not only restrained tumor growth but also significantly increased the infiltration of CD8+ T cells into the tumor.[4][7]
| Cancer Model | Animal Model | Treatment | Dosage | Outcome |
| ccRCC (CDX) | Mice | This compound | 30 mg/kg/day | Significant inhibition of tumor growth |
| ccRCC (PDX) | Mice | This compound | 30 mg/kg/day | Significant inhibition of tumor growth |
| ccRCC (CDX & PDX) | Mice | This compound + Sunitinib | 30 mg/kg/day + 25 mg/kg/day | Synergistic tumor growth inhibition |
| Melanoma (B16-F10) | C57BL/6J Mice | This compound | 30 mg/kg/day | Reduced tumor growth and weight; Increased CD8+ T cells |
| Melanoma | Mice | This compound + anti-PD-1 | N/A | Synergistic tumor suppression; Increased IFNγ+CD8+ T cells |
| Table 3: Summary of in vivo efficacy of this compound in preclinical models.[2][4][5][7] |
Chapter 5: Key Experimental Protocols
Reproducing and building upon the findings related to this compound requires robust experimental methodologies. Below are detailed protocols for key assays used in its characterization.
General experimental workflow for this compound characterization.
Western Blotting for Histone Marks and Signaling Proteins
This protocol is used to assess the levels of specific proteins and histone modifications following this compound treatment.
-
Cell Lysis & Histone Extraction:
-
Treat cells (e.g., A498, Caki-1) with various concentrations of this compound for a specified time (e.g., 48 hours).
-
For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
For histone analysis, perform acid extraction. Briefly, wash the cell pellet with PBS, resuspend in a hypotonic lysis buffer, isolate nuclei by centrifugation, and extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C. Precipitate histones with trichloroacetic acid.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein lysate or 0.5-1 µg of extracted histones in LDS sample buffer.
-
Separate proteins on a 10-15% SDS-PAGE or Bis-Tris gel.
-
-
Protein Transfer: Transfer separated proteins to a PVDF membrane. Verify transfer efficiency using Ponceau S staining.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline, 0.1% Tween 20).
-
Incubate the membrane with primary antibodies (e.g., anti-H4R3me2a [Active Motif, Cat No. 39705], anti-ADMA, anti-p-AKT, anti-β-ACTIN) overnight at 4°C.
-
-
Detection:
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Proliferation (SRB) Assay
The sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity and cell proliferation.
-
Cell Seeding: Plate ccRCC cells (e.g., 786-O, A498) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for up to 7 days.
-
Cell Fixation:
-
Discard the medium and fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
-
Staining:
-
Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
-
Measurement:
-
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound stain.
-
Shake the plates for 5-10 minutes on a shaker.
-
Read the absorbance at 580 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the association of PRMT1 or the presence of the H4R3me2a mark at specific genomic loci (e.g., the LCN2 promoter).
-
Cross-linking:
-
Treat ~2 x 10⁷ Caki-1 cells with this compound or vehicle control.
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and scrape them.
-
Lyse the cells and isolate nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G agarose (B213101) beads.
-
Incubate a portion of the lysate (input control) separately.
-
Incubate the remaining lysate overnight at 4°C with a specific antibody (e.g., anti-H4R3me2a) or a control IgG.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads with an elution buffer (1% SDS, 0.1 M NaHCO₃).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for 4-5 hours.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using phenol-chloroform extraction or spin columns.
-
-
Analysis:
-
Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify specific regions of interest (e.g., different sections of the LCN2 promoter).[2]
-
Conclusion
This compound is a potent and selective inhibitor of PRMT1 with significant anti-tumor activity rooted in its ability to modulate histone arginine methylation. By reducing key epigenetic marks like H4R3me2a, this compound disrupts oncogenic signaling in cancers such as ccRCC and reactivates anti-tumor immunity in melanoma. The well-defined mechanism of action, demonstrated on-target cellular activity, and robust in vivo efficacy position this compound as a promising therapeutic agent. The data and protocols presented herein provide a solid foundation for further research and development of PRMT1 inhibitors as a novel class of cancer therapeutics.
References
- 1. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thno.org [thno.org]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
The PRMT1 Inhibitor DCPT1061: A Novel Approach to Modulating the cGAS-STING Pathway for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Its role in anti-tumor immunity has made it a prime target for cancer therapy. This technical guide delves into the mechanism of action of DCPT1061, a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), and its indirect yet significant interaction with the cGAS-STING signaling cascade. By inhibiting PRMT1, this compound unleashes the anti-tumor potential of the cGAS-STING pathway, offering a promising new strategy in cancer immunotherapy. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways involved.
Introduction to the cGAS-STING Pathway
The cGAS-STING pathway is a fundamental cellular mechanism for detecting the presence of cytosolic double-stranded DNA (dsDNA), a danger signal that can indicate viral infection or cellular damage.[1] Upon binding to dsDNA, cGAS is activated and synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.[2] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-I) and other inflammatory cytokines.[2] This cascade initiates a robust innate immune response and promotes the development of an adaptive anti-tumor immunity.[3][4]
The activation of the cGAS-STING pathway in the tumor microenvironment can lead to the recruitment and activation of immune cells, such as dendritic cells and T cells, ultimately resulting in tumor cell killing.[3] Consequently, strategies to activate this pathway in cancer cells are of significant therapeutic interest.
This compound: A Potent PRMT1 Inhibitor
This compound is a novel small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). PRMT1 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA metabolism, and DNA damage repair.[5][6] In the context of cancer, PRMT1 has been shown to be overexpressed in several tumor types, including clear cell renal cell carcinoma (ccRCC), and is associated with poor prognosis.[7][8]
Mechanism of Action: How this compound Modulates the cGAS-STING Pathway
Recent studies have elucidated an indirect but powerful mechanism by which this compound activates the cGAS-STING pathway. The core of this interaction lies in the ability of PRMT1 to suppress cGAS activity through direct methylation.
PRMT1-Mediated Inhibition of cGAS
Research has revealed that PRMT1 directly methylates the Arg133 residue of the cGAS protein.[9] This post-translational modification prevents the dimerization of cGAS, which is an essential step for its enzymatic activation upon dsDNA binding.[9] By inhibiting cGAS dimerization, PRMT1 effectively dampens the initiation of the cGAS-STING signaling cascade, thereby suppressing the downstream anti-tumor immune response.
This compound Reverses PRMT1-Mediated Suppression
This compound, as a potent PRMT1 inhibitor, blocks the methyltransferase activity of PRMT1. This inhibition prevents the methylation of cGAS at Arg133, allowing cGAS to dimerize in the presence of cytosolic dsDNA.[9] The now-active cGAS can synthesize cGAMP, leading to the activation of STING and the subsequent production of type I interferons. This effectively restores the anti-tumor immune signaling pathway that was suppressed by PRMT1.
Induction of Endogenous Retroviral Elements (ERVs)
Beyond the direct effect on cGAS methylation, PRMT1 inhibition by this compound has been shown to induce the expression of endogenous retroviral elements (ERVs).[9][10] This occurs through the repression of DNA methyltransferase 1 (DNMT1).[10] The transcription of ERVs leads to the formation of double-stranded RNA (dsRNA), which can also act as a potent activator of the interferon pathway, further amplifying the anti-tumor immune response initiated by the cGAS-STING pathway.[9][10]
The following diagram illustrates the signaling pathway from PRMT1 inhibition by this compound to the activation of the cGAS-STING pathway and interferon response.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated in various cancer models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| 786-O | Clear Cell Renal Cell Carcinoma | Cell Proliferation Assay | IC50 | ~1 µM | [11] |
| A498 | Clear Cell Renal Cell Carcinoma | Cell Proliferation Assay | IC50 | ~1 µM | [11] |
| ACHN | Clear Cell Renal Cell Carcinoma | Cell Proliferation Assay | IC50 | ~1 µM | [11] |
| Caki-1 | Clear Cell Renal Cell Carcinoma | Cell Proliferation Assay | IC50 | ~1 µM | [11] |
| A498 | Clear Cell Renal Cell Carcinoma | Colony Formation Assay | - | Significant Inhibition | [11] |
| Caki-1 | Clear Cell Renal Cell Carcinoma | Colony Formation Assay | - | Significant Inhibition | [11] |
Table 2: In Vivo Antitumor Activity of this compound
| Model | Cancer Type | Treatment | Outcome | Reference |
| B16-F10 Syngeneic Mouse Model | Melanoma | This compound (30 mg/kg) | Significant tumor growth inhibition and increased intratumoral CD8+ T cells | [9][10] |
| B16-F10 Syngeneic Mouse Model | Melanoma | This compound + anti-PD-1 antibody | Synergistic tumor suppression and increased IFNγ+CD8+ T cells | [10] |
| ccRCC CDX Model | ccRCC | This compound (30 mg/kg/day) | Significant tumor growth inhibition | [7] |
| ccRCC PDX Model | ccRCC | This compound (30 mg/kg/day) | Significant tumor growth inhibition | [7] |
| ccRCC CDX Model | ccRCC | This compound (30 mg/kg/day) + Sunitinib (B231) (25 mg/kg/day) | Sensitized tumors to sunitinib treatment | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.
Cell Proliferation and Colony Formation Assays
-
Cell Lines: 786-O, A498, ACHN, Caki-1 (ccRCC).[11]
-
Proliferation Assay: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 7 days. Cell viability was assessed using the Sulforhodamine B (SRB) assay.[11]
-
Colony Formation Assay: Cells were seeded at a low density in 6-well plates and treated with this compound. After a period of growth, colonies were fixed, stained with crystal violet, and counted.[11]
In Vivo Xenograft Studies
-
Animal Models: C57BL/6J mice for syngeneic models (B16-F10 melanoma) and BALB/c nude mice or SCID mice for cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models (ccRCC).[7][9]
-
Tumor Implantation: Tumor cells were injected subcutaneously into the flanks of the mice.[7][9]
-
Treatment Regimen: Once tumors reached a palpable size (e.g., ~50 mm³), mice were randomized into treatment groups. This compound was typically administered via intraperitoneal (IP) injection at a dose of 30 mg/kg/day.[7][9]
-
Efficacy Evaluation: Tumor volumes were measured regularly (e.g., every other day) using calipers. At the end of the study, tumors were excised and weighed.[7][9]
Immunophenotyping by Flow Cytometry
-
Sample Preparation: Tumors from treated and control mice were harvested, dissociated into single-cell suspensions.
-
Staining: Cells were stained with fluorescently labeled antibodies against immune cell markers such as CD3, CD4, CD8, and IFNγ.
-
Analysis: The percentage of different immune cell populations within the tumor was quantified using a flow cytometer.[9]
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Conclusion and Future Directions
This compound represents a novel immunotherapeutic strategy that leverages the inhibition of PRMT1 to activate the cGAS-STING pathway. By preventing the PRMT1-mediated suppression of cGAS, this compound restores a critical anti-tumor immune signaling cascade. The preclinical data strongly support its potential as a monotherapy and in combination with other cancer treatments, such as checkpoint inhibitors and targeted therapies.
Future research should focus on:
-
Further elucidating the downstream effects of this compound-induced cGAS-STING activation in different tumor types.
-
Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.
-
Conducting clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
The development of PRMT1 inhibitors like this compound opens up new avenues for cancer immunotherapy by targeting the epigenetic regulation of innate immune pathways. This in-depth guide provides a foundational understanding for researchers and drug developers to explore the full therapeutic potential of this promising approach.
References
- 1. Role of the cGAS-STING pathway in systemic and organ-specific diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drpress.org [drpress.org]
- 3. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]
- 4. cGAS-STING pathway in cancer biotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. probiologists.com [probiologists.com]
- 6. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. PRMT1 Inhibition Activates the Interferon Pathway to Potentiate Antitumor Immunity and Enhance Checkpoint Blockade Efficacy in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of DCPT1061
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental protocols for the investigation of DCPT1061, a potent inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). The following sections detail the methodologies for key assays used to characterize the effects of this compound on clear cell renal cell carcinoma (ccRCC) cell lines, summarize quantitative data, and provide visualizations of the relevant signaling pathway and experimental workflows.
Mechanism of Action
This compound is a novel and potent inhibitor of type I PRMTs, with high selectivity for PRMT1, PRMT6, and PRMT8.[1] In ccRCC, this compound exerts its anti-proliferative effects primarily through the inhibition of PRMT1.[1] This inhibition leads to a reduction in the asymmetric dimethylation of arginine on histone H4 at arginine 3 (H4R3me2a), a key epigenetic mark.[1][2] The downstream cascade involves the transcriptional repression of Lipocalin-2 (LCN2), which in turn inhibits the AKT/RB signaling pathway, ultimately leading to G1 phase cell cycle arrest and a suppression of cancer cell growth.[1][3]
Signaling Pathway
Caption: this compound signaling pathway in ccRCC.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies of this compound on various ccRCC cell lines.
Table 1: Cell Proliferation Inhibition (IC50 Values) of this compound
| Cell Line | IC50 (nM) after 7-day treatment |
| 786-O | Data not available in cited sources |
| A498 | Data not available in cited sources |
| ACHN | Data not available in cited sources |
| Caki-1 | Data not available in cited sources |
Note: While the referenced studies report dose-dependent inhibition of cell proliferation, specific IC50 values for this compound were not explicitly provided.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| A498 | Control | Quantitative data not available | Quantitative data not available | Quantitative data not available |
| This compound | Increased | Quantitative data not available | Quantitative data not available | |
| Caki-1 | Control | Quantitative data not available | Quantitative data not available | Quantitative data not available |
| This compound | Increased | Quantitative data not available | Quantitative data not available |
Note: Flow cytometry analysis demonstrated a significant increase in the percentage of cells in the G1 phase following this compound treatment.[1][2] However, the precise percentage distributions were not detailed in the provided search results.
Experimental Protocols
The following are detailed protocols for the key in vitro experiments performed to evaluate the efficacy of this compound.
Experimental Workflow
References
Application Notes and Protocols for DCPT1061 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCPT1061 is a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that plays a crucial role in various cellular processes, including signal transduction, gene transcription, and DNA damage repair. Recent studies have unveiled a novel function of PRMT1 as a key regulator of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] Inhibition of PRMT1 has been shown to promote sensitivity to ferroptosis, making this compound a valuable tool for investigating this cell death pathway and a potential therapeutic agent in diseases such as cancer.[3][4]
These application notes provide detailed protocols for utilizing this compound to induce and analyze ferroptosis in a cell culture setting. The included methodologies are designed to guide researchers in assessing the efficacy of this compound and understanding its mechanism of action in inducing ferroptosis.
Mechanism of Action: this compound-Induced Ferroptosis
This compound, by inhibiting PRMT1, sensitizes cells to ferroptosis through a multi-faceted mechanism. PRMT1 has been identified as a pro-ferroptotic gene.[2] Its inhibition can lead to an upregulation of Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1), a key enzyme in lipid metabolism that promotes the incorporation of polyunsaturated fatty acids into cellular membranes, thereby increasing the substrate for lipid peroxidation.[3][4] Additionally, PRMT1 can influence the stability and activity of proteins directly involved in the ferroptotic pathway.
The core events in this compound-induced ferroptosis are:
-
Inhibition of PRMT1: this compound selectively binds to and inhibits the enzymatic activity of PRMT1.
-
Increased Lipid Peroxidation Substrate: Inhibition of PRMT1 can lead to an increase in the cellular pool of lipids susceptible to peroxidation.
-
Iron-Dependent Lipid Peroxidation: In the presence of ferrous iron (Fe2+), the accumulated lipids undergo extensive peroxidation, leading to the generation of reactive oxygen species (ROS).
-
Cell Membrane Damage: The uncontrolled lipid peroxidation damages cellular membranes, including the plasma membrane, leading to a loss of integrity.
-
Cell Death: The extensive membrane damage culminates in cell death through ferroptosis.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound to induce ferroptosis.
Materials:
-
Cancer cell line of interest (e.g., HT-1080, PANC1, or a cell line relevant to your research)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Ferrostatin-1 (Fer-1), a ferroptosis inhibitor (stock solution in DMSO)
-
Z-VAD-FMK, a pan-caspase inhibitor (stock solution in DMSO)
-
Necrosulfonamide (NSA), a necroptosis inhibitor (stock solution in DMSO)
-
96-well and 6-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
For 96-well plates (viability assays): Seed cells at a density of 5,000-10,000 cells per well.
-
For 6-well plates (protein/RNA analysis, lipid peroxidation assays): Seed cells at a density of 2-5 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Include control groups:
-
Vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Positive control for ferroptosis (e.g., Erastin or RSL3).
-
Co-treatment with inhibitors:
-
This compound + Ferrostatin-1 (to confirm ferroptosis)
-
This compound + Z-VAD-FMK (to rule out apoptosis)
-
This compound + Necrosulfonamide (to rule out necroptosis)
-
-
-
Remove the old medium from the cells and add the medium containing this compound and controls.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay
This protocol uses a colorimetric assay to quantify cell viability after this compound treatment.
Materials:
-
Cells treated as described in Protocol 1 in a 96-well plate
-
MTS or MTT assay kit
-
Microplate reader
Procedure:
-
At the end of the treatment period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Materials:
-
Cells treated as described in Protocol 1 in a 6-well plate
-
BODIPY™ 581/591 C11 fluorescent probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
At the end of the treatment period, harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Resuspend the cells in a buffer containing BODIPY™ 581/591 C11 (final concentration typically 1-10 µM).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry or visualize them using a fluorescence microscope. A shift in the fluorescence emission from red to green indicates lipid peroxidation.
Experimental Workflow Diagram
Caption: Workflow for a cell culture assay using this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described assays.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) ± SD |
| HT-1080 | Vehicle (DMSO) | - | 48 | 100 ± 5.2 |
| HT-1080 | This compound | 1 | 48 | 95.3 ± 4.8 |
| HT-1080 | This compound | 5 | 48 | 72.1 ± 6.1 |
| HT-1080 | This compound | 10 | 48 | 45.8 ± 5.5 |
| HT-1080 | This compound | 25 | 48 | 21.4 ± 3.9 |
| HT-1080 | This compound + Fer-1 | 10 + 1 | 48 | 85.2 ± 7.3 |
Table 2: Quantification of Lipid Peroxidation
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Green Fluorescent Cells (Lipid ROS+) ± SD |
| HT-1080 | Vehicle (DMSO) | - | 24 | 2.5 ± 0.8 |
| HT-1080 | This compound | 10 | 24 | 35.7 ± 4.2 |
| HT-1080 | This compound + Fer-1 | 10 + 1 | 24 | 5.1 ± 1.1 |
| HT-1080 | Erastin (Positive Control) | 10 | 24 | 68.3 ± 6.9 |
Troubleshooting and Interpretation of Results
-
Low Efficacy of this compound: If this compound does not induce significant cell death, consider increasing the concentration or incubation time. Also, ensure the chosen cell line is sensitive to ferroptosis.
-
Cell Death Not Rescued by Ferrostatin-1: If Ferrostatin-1 does not rescue cell death, it suggests that a different cell death mechanism may be involved. Use other inhibitors (e.g., Z-VAD-FMK for apoptosis, NSA for necroptosis) to investigate other pathways.
-
High Background in Lipid Peroxidation Assay: Ensure proper washing steps to remove excess fluorescent probe. Optimize the probe concentration and incubation time.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to induce and study the mechanisms of ferroptosis in various cell culture models. This will aid in advancing our understanding of this critical cell death pathway and its implications in health and disease.
References
- 1. A new pathway for ferroptosis regulation: The PRMTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRISPR screening identifies PRMT1 as a key pro-ferroptotic gene via a two-layer regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT1 inhibition promotes ferroptosis sensitivity via ACSL1 upregulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Optimal Dosage and Administration of DCPT1061 in In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the potent and selective PRMT1 inhibitor, DCPT1061, in preclinical in vivo mouse models of cancer. The following protocols and data have been synthesized from publicly available research to facilitate the design and execution of robust in vivo efficacy studies.
Summary of In Vivo Efficacy Studies
This compound has demonstrated significant anti-tumor activity in various mouse models. The optimal dosage has been consistently reported at 30 mg/kg/day . This dosage has shown efficacy in inhibiting tumor growth and enhancing anti-tumor immunity.
Table 1: Summary of this compound In Vivo Efficacy Studies
| Mouse Strain | Tumor Model | Dosage | Administration Route | Key Findings |
| C57BL/6J | B16-F10 Melanoma | 30 mg/kg/day | Not specified | Potent antitumor response |
| BALB/c nude | B16-F10 Melanoma | 30 mg/kg/day | Not specified | Significant tumor growth inhibition |
| Not specified | A498 & Caki-1 ccRCC Xenografts | 30 mg/kg/day | Daily | Suppressed tumor growth |
| Not specified | ccRCC Patient-Derived Xenograft (PDX) | 30 mg/kg/day | Daily | Inhibited tumor growth and sensitized to sunitinib |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting Protein Arginine Methyltransferase 1 (PRMT1). This inhibition modulates downstream signaling pathways, leading to decreased cancer cell proliferation and enhanced immune responses.
PRMT1-cGAS-STING Signaling Pathway
This compound-mediated inhibition of PRMT1 leads to the activation of the cGAS-STING pathway, a critical component of the innate immune system. This activation results in the production of type I interferons and other inflammatory molecules that promote an anti-tumor immune response.
Caption: this compound inhibits PRMT1, activating the cGAS-STING pathway.
PRMT1-DNMT1-Interferon Signaling Pathway
Inhibition of PRMT1 by this compound can also lead to the downregulation of DNA Methyltransferase 1 (DNMT1). This results in the expression of endogenous retroviral elements (ERVs), which trigger an interferon response, further contributing to the anti-tumor effect.
Caption: this compound inhibits PRMT1, leading to an interferon response.
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies with this compound in mouse models.
This compound Formulation and Administration
Note: Specific formulation details for this compound are not publicly available. The following is a general protocol for formulating a small molecule inhibitor for in vivo use. Optimization may be required.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate gauge gavage needles or syringes for injection
Procedure:
-
Calculate the required amount of this compound and vehicle based on the number of mice and the 30 mg/kg dosage.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the powder and vortex to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If the compound is difficult to dissolve, brief sonication may be used.
-
Prepare the formulation fresh daily before administration.
Administration:
The recommended administration route is daily. This can be achieved via oral gavage or intraperitoneal injection.
-
Oral Gavage:
-
Gently restrain the mouse.
-
Measure the distance from the mouse's snout to the last rib to determine the correct insertion depth for the gavage needle.
-
Insert the gavage needle into the esophagus and slowly administer the this compound formulation.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse and position it to expose the abdomen.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the mouse for any adverse reactions.
-
Tumor Xenograft Model Protocol
Caption: Experimental workflow for a xenograft efficacy study.
Materials:
-
Cancer cell line of interest (e.g., B16-F10, A498, Caki-1)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., BALB/c nude, SCID)
-
Matrigel (optional)
-
Syringes and needles
-
Calipers
Procedure:
-
Culture cancer cells to the desired confluence.
-
Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel.
-
Inject the cell suspension (typically 1-10 million cells in 100-200 µL) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Initiate daily treatment with this compound (30 mg/kg) or vehicle control.
-
Monitor tumor growth and animal well-being throughout the study.
Tumor Volume Measurement
Procedure:
-
Measure the length (longest diameter) and width (perpendicular diameter) of the tumor using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Record the measurements for each mouse at each time point.
Toxicity Assessment
Procedure:
-
Monitor the body weight of each mouse 2-3 times per week. A significant and sustained body weight loss (>15-20%) is a common sign of toxicity.
-
Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.
-
Record all observations.
Pharmacokinetic Data
As of the latest available information, specific pharmacokinetic parameters for this compound (e.g., Cmax, AUC, half-life) in mice have not been publicly disclosed. Researchers should consider conducting their own pharmacokinetic studies to determine these parameters for their specific experimental conditions.
Conclusion
This compound is a promising anti-cancer agent with a well-defined in vivo efficacy at a dosage of 30 mg/kg/day in various mouse models. The protocols outlined in these application notes provide a foundation for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this PRMT1 inhibitor. Adherence to these detailed methodologies will ensure the generation of reproducible and reliable data.
Application Notes and Protocols: DCPT1061 Treatment of 786-O and A498 Renal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the effects of DCPT1061, a novel protein arginine methyltransferase 1 (PRMT1) inhibitor, on the 786-O and A498 clear cell renal cell carcinoma (ccRCC) cell lines. The included protocols offer standardized methods for replicating and building upon these findings.
Introduction
Clear cell renal cell carcinoma is the most common and aggressive form of kidney cancer. Epigenetic dysregulation is a hallmark of ccRCC, making epigenetic regulators like PRMT1 promising therapeutic targets. This compound is a potent and selective inhibitor of type I PRMTs, particularly PRMT1. This document outlines the anti-proliferative effects of this compound on 786-O and A498 ccRCC cells, detailing its mechanism of action involving cell cycle arrest and modulation of key signaling pathways.
Biological Effects of this compound on 786-O and A498 Cells
This compound has been shown to significantly inhibit the proliferation of both 786-O and A498 ccRCC cells in a dose-dependent manner.[1] The primary mechanism of this anti-proliferative effect is the induction of G1 phase cell cycle arrest.[1][2] Notably, treatment with this compound does not appear to induce significant apoptosis in these cell lines.[2]
The molecular mechanism underlying these effects is the inhibition of PRMT1's methyltransferase activity. This leads to the epigenetic silencing of Lipocalin 2 (LCN2), a secreted glycoprotein (B1211001) involved in tumorigenesis.[1] The reduction in LCN2 expression results in decreased phosphorylation of AKT (p-AKT), which in turn leads to reduced phosphorylation of the retinoblastoma protein (p-RB), a key regulator of the G1/S phase transition.[1]
Furthermore, this compound has been observed to sensitize ccRCC cells to the tyrosine kinase inhibitor sunitinib, suggesting a potential for combination therapy.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in 786-O and A498 cells.
Table 1: Inhibition of Cell Proliferation by this compound
| Cell Line | Treatment Duration | IC50 (µM) |
| 786-O | 7 days | Data not specified in provided context |
| A498 | 7 days | Data not specified in provided context |
Note: While the provided search results state that this compound induced a dose-dependent inhibition of cell proliferation, specific IC50 values for 786-O and A498 cells after 7 days of treatment were not available in the initial search results. The referenced study showed a general trend across four ccRCC cell lines.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G1 Phase |
| 786-O | Control | Data not specified in provided context |
| 786-O | This compound | Increased percentage[1] |
| A498 | Control | Data not specified in provided context |
| A498 | This compound | Increased percentage[1] |
Note: The search results indicate a qualitative increase in the G1 population but do not provide specific percentages for each cell line.
Key Experimental Protocols
Cell Proliferation Assay (SRB Assay)
This protocol is for determining the effect of this compound on the proliferation of 786-O and A498 cells.
Materials:
-
786-O or A498 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed 786-O or A498 cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 7 days). Include a vehicle-treated control group.
-
After the treatment period, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 10 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
SRB Assay Workflow Diagram
Colony Formation Assay
This assay assesses the long-term effect of this compound on the clonogenic survival of 786-O and A498 cells.
Materials:
-
786-O or A498 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal Violet solution
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with different concentrations of this compound.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% Crystal Violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
Colony Formation Assay Workflow
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of 786-O and A498 cells.
Materials:
-
786-O or A498 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Cell Cycle Analysis Workflow
Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the expression and phosphorylation of proteins in the PRMT1-LCN2-AKT-RB signaling pathway.
Materials:
-
786-O or A498 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT1, anti-LCN2, anti-p-AKT, anti-AKT, anti-p-RB, anti-RB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway Diagram
This compound Signaling Pathway
References
Application Note: Detection of H4R3me2a Modification Following PRMT1 Inhibition with DCPT1061 by Western Blot
This document provides a detailed protocol for the detection and semi-quantitative analysis of asymmetric dimethylation of Histone H4 at arginine 3 (H4R3me2a) using Western blot. The protocol is specifically tailored for researchers investigating the effects of DCPT1061, a potent and specific inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).
PRMT1 is the primary enzyme responsible for the H4R3me2a mark, an epigenetic modification associated with transcriptional activation.[1][2] Inhibition of PRMT1 by compounds like this compound has been shown to decrease global levels of H4R3me2a, impacting various cellular signaling pathways.[3][4] This protocol provides a robust method to verify the on-target effect of this compound by monitoring the H4R3me2a mark in cultured cells.
Signaling Pathway Overview
This compound inhibits PRMT1, which normally catalyzes the H4R3me2a mark at enhancer regions of genes like DNMT1. Reduced H4R3me2a levels lead to the repression of DNA methyltransferase 1 (DNMT1).[5] This downregulation of DNMT1 activates the transcription of endogenous retroviral elements (ERVs), leading to the formation of double-stranded RNA (dsRNA). This accumulation of dsRNA triggers an intracellular interferon (IFN) signaling response, which can potentiate an antitumor immune response.[5][6]
References
- 1. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PRMT1 Inhibition Activates the Interferon Pathway to Potentiate Antitumor Immunity and Enhance Checkpoint Blockade Efficacy in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: RNA Sequencing Analysis of DCPT1061-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive overview and detailed protocols for conducting RNA sequencing (RNA-seq) analysis of cells treated with DCPT1061, a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). This compound has demonstrated significant anti-tumor effects in various cancer models, including clear cell renal cell carcinoma (ccRCC) and melanoma, through distinct molecular mechanisms. In ccRCC, this compound suppresses tumor growth by inhibiting the LCN2-AKT-RB signaling pathway.[1][2][3] In melanoma, it enhances anti-tumor immunity by activating the interferon pathway through the repression of DNMT1.[4][5] This document offers a guide for researchers to investigate the transcriptomic effects of this compound, from experimental design and execution to data analysis and interpretation.
Introduction
This compound is a small molecule inhibitor targeting PRMT1, an enzyme that plays a crucial role in various cellular processes, including gene transcription, by methylating arginine residues on histone and non-histone proteins. Dysregulation of PRMT1 activity is implicated in the pathogenesis of several cancers. RNA sequencing is a powerful tool to elucidate the global transcriptomic changes induced by this compound treatment, providing insights into its mechanism of action and identifying potential biomarkers of response.
Key Signaling Pathways Affected by this compound
This compound has been shown to modulate distinct signaling pathways in different cancer contexts. Understanding these pathways is crucial for designing experiments and interpreting RNA-seq data.
PRMT1-LCN2-AKT-RB Pathway in ccRCC
In clear cell renal cell carcinoma, this compound inhibits PRMT1, leading to a decrease in H4R3me2a marks at the LCN2 gene promoter.[1] This results in the transcriptional repression of Lipocalin-2 (LCN2), a secreted glycoprotein. The reduction in LCN2 levels subsequently leads to decreased phosphorylation of AKT and Retinoblastoma (RB) proteins, culminating in G1 cell cycle arrest and suppression of tumor cell proliferation.[1][2][3]
PRMT1-DNMT1-Interferon Pathway in Melanoma
In the context of melanoma, inhibition of PRMT1 by this compound leads to a reduction in H4R3me2a and H3K27ac modifications at the enhancer regions of the DNA methyltransferase 1 (DNMT1) gene.[5] This epigenetic modification results in the downregulation of DNMT1 expression. The decreased DNMT1 levels lead to the transcriptional activation of endogenous retroviral elements (ERVs), which form double-stranded RNA (dsRNA). This dsRNA triggers an intracellular interferon response, leading to increased infiltration of CD8+ T cells into the tumor microenvironment and enhanced anti-tumor immunity.[4][5]
Experimental Protocols
A generalized workflow for RNA-seq analysis of this compound-treated cells is presented below. Specific parameters should be optimized based on the cell type and experimental goals.
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., Caki-1 for ccRCC, B16-F10 for melanoma).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in culture medium to the desired final concentrations.
-
Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 48 hours).[2] Include at least three biological replicates for each condition.
Total RNA Extraction
-
Lysis: After treatment, wash the cells with PBS and lyse them directly in the culture plate using a suitable lysis buffer (e.g., TRIzol).
-
Extraction: Isolate total RNA using a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: Assess the quantity and quality of the extracted RNA.
-
Concentration and Purity: Measure the absorbance at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity: Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 8 is recommended for library preparation.
-
Library Preparation and Sequencing
-
Library Construction: Prepare RNA-seq libraries from the high-quality total RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq systems, to generate paired-end reads.[2]
Bioinformatics Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and filter out low-quality reads using tools like Trimmomatic.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human GRCh38 or mouse GRCm39) using a splice-aware aligner like STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment compared to the vehicle control. Use statistical packages like DESeq2 or edgeR in R.
-
Downstream Analysis:
-
Gene Ontology (GO) and Pathway Analysis: Perform functional enrichment analysis on the list of differentially expressed genes (DEGs) using tools like DAVID, Metascape, or GSEA to identify enriched biological processes, molecular functions, and signaling pathways.
-
Volcano Plots and Heatmaps: Visualize the DEGs using volcano plots and generate heatmaps to show the expression patterns of key genes across different samples.
-
Data Presentation
The quantitative data from RNA-seq analysis should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Summary of Differentially Expressed Genes (DEGs) in this compound-Treated ccRCC Cells
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value | Regulation |
| LCN2 | -2.5 | 1.2e-15 | 3.4e-11 | Down |
| HYOU1 | -1.8 | 5.6e-12 | 8.9e-8 | Down |
| ... | ... | ... | ... | ... |
Note: This is a representative table. Actual data will vary based on the experiment.
Table 2: Enriched Gene Ontology (GO) Terms for Downregulated Genes in this compound-Treated ccRCC Cells
| GO Term | Description | p-value |
| GO:0006954 | Inflammatory response | 2.1e-5 |
| GO:0042110 | T cell activation | 1.5e-4 |
| GO:0007166 | Cell surface receptor signaling pathway | 3.8e-4 |
| ... | ... | ... |
Note: This is a representative table. Actual data will vary based on the experiment.
Table 3: Summary of DEGs in this compound-Treated Melanoma Cells
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value | Regulation |
| DNMT1 | -1.5 | 8.9e-10 | 2.1e-6 | Down |
| IFNB1 | 3.2 | 4.5e-8 | 7.2e-5 | Up |
| CXCL10 | 2.8 | 1.2e-7 | 1.5e-4 | Up |
| ... | ... | ... | ... | ... |
Note: This is a representative table. Actual data will vary based on the experiment.
Table 4: Enriched Pathways for Upregulated Genes in this compound-Treated Melanoma Cells
| Pathway Name | Database | p-value |
| Interferon alpha/beta signaling | Reactome | 1.3e-6 |
| RIG-I-like receptor signaling pathway | KEGG | 5.7e-5 |
| Toll-like receptor signaling pathway | KEGG | 9.1e-5 |
| ... | ... | ... |
Note: This is a representative table. Actual data will vary based on the experiment.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for investigating the transcriptomic effects of the PRMT1 inhibitor this compound. By employing RNA sequencing, researchers can gain valuable insights into the molecular mechanisms underlying the anti-tumor activity of this compound in various cancer types, identify novel therapeutic targets, and discover potential biomarkers for patient stratification. The provided diagrams and data table templates will aid in the visualization and interpretation of the complex datasets generated from these studies.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PRMT1 Inhibition Activates the Interferon Pathway to Potentiate Antitumor Immunity and Enhance Checkpoint Blockade Efficacy in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis with DCPT1061
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCPT1061 is a novel and potent small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1][2] PRMT1 is an enzyme that plays a crucial role in various cellular processes, including cell proliferation and cell cycle regulation.[1] In several cancer types, including clear cell renal cell carcinoma (ccRCC), PRMT1 is overexpressed and associated with poor prognosis.[1] this compound has been shown to induce G1 cell cycle arrest and suppress the growth of cancer cells, making it a promising candidate for therapeutic intervention.[1][3]
This document provides detailed application notes and protocols for utilizing flow cytometry to analyze the effects of this compound on the cell cycle of cancer cell lines.
Mechanism of Action of this compound in Cell Cycle Regulation
This compound exerts its effect on the cell cycle by inhibiting the enzymatic activity of PRMT1.[1][3] This inhibition sets off a signaling cascade that ultimately leads to G1 phase arrest. The key signaling pathway affected is the LCN2-AKT-RB pathway.[1]
Inhibition of PRMT1 by this compound leads to the epigenetic silencing of Lipocalin-2 (LCN2) gene expression.[1] The subsequent decrease in LCN2 protein levels results in reduced phosphorylation of AKT (Protein Kinase B) and the Retinoblastoma (RB) protein.[1] Hypophosphorylated RB remains active and binds to E2F transcription factors, preventing the transcription of genes required for entry into the S phase, thereby causing the cells to arrest in the G1 phase of the cell cycle.[1]
Quantitative Data on Cell Cycle Arrest Induced by this compound
Treatment of clear cell renal cell carcinoma (ccRCC) cell lines with this compound for 48 hours results in a dose-dependent increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.
Table 1: Effect of this compound on Cell Cycle Distribution in A498 Cells [3]
| This compound Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 | 30.1 | 14.7 |
| 0.5 | 65.8 | 22.5 | 11.7 |
| 1 | 75.3 | 15.2 | 9.5 |
Table 2: Effect of this compound on Cell Cycle Distribution in Caki-1 Cells [3]
| This compound Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 60.1 | 25.4 | 14.5 |
| 1 | 70.2 | 18.3 | 11.5 |
| 2 | 78.9 | 12.1 | 9.0 |
Experimental Protocols
This section provides a detailed protocol for analyzing the effect of this compound on the cell cycle using flow cytometry with propidium (B1200493) iodide (PI) staining.
Materials
-
This compound (stock solution in DMSO)
-
ccRCC cell lines (e.g., A498, Caki-1)
-
Appropriate cell culture medium (e.g., MEM for A498, McCoy's 5A for Caki-1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
Procedure
1. Cell Culture and Treatment
-
Culture A498 or Caki-1 cells in their respective media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) and a vehicle control (DMSO) for 48 hours.
2. Cell Harvesting and Fixation
-
After the 48-hour treatment, collect the culture medium (containing any floating cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Centrifuge again at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C overnight for fixation.
3. Propidium Iodide Staining
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 20,000 events per sample.
-
Use appropriate software (e.g., CellQuest, ModFit) to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Troubleshooting
-
High CV of G1 peak: Ensure gentle handling of cells during harvesting and fixation. Optimize the flow rate during acquisition.
-
Debris in the sample: Use a cell strainer to remove clumps and debris before analysis.
-
RNA contamination: Ensure that RNase A is active and incubation time is sufficient to degrade all RNA.
Conclusion
The use of this compound in conjunction with flow cytometric cell cycle analysis provides a robust method for investigating its anti-proliferative effects. The provided protocols and data serve as a comprehensive guide for researchers in the field of cancer biology and drug development to study the impact of PRMT1 inhibition on cell cycle progression.
References
Application Notes: Evaluating the Anti-Proliferative Effects of DCPT1061 Using a Colony Formation Assay
Introduction
DCPT1061 is a potent and specific small-molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that plays a crucial role in the regulation of gene transcription, DNA repair, and signal transduction.[1][2][3] Elevated PRMT1 expression is associated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention. This compound has been demonstrated to suppress the clonogenic growth of cancer cells, including clear cell renal cell carcinoma (ccRCC), by inducing G1 cell cycle arrest.[1][2][3] The colony formation assay, a well-established in vitro method, is an indispensable tool for assessing the long-term proliferative capacity of single cancer cells and evaluating the efficacy of cytotoxic and cytostatic agents like this compound.[4][5]
Principle of the Assay
The colony formation assay, also known as a clonogenic assay, measures the ability of a single cell to undergo unlimited division and form a colony (a cluster of at least 50 cells).[4][6] This assay is predicated on the principle that a cell that has retained its reproductive integrity can give rise to a viable colony. The number and size of colonies formed after a period of incubation reflect the surviving fraction of cells following treatment with a therapeutic agent. By treating cancer cells with varying concentrations of this compound, researchers can quantify its dose-dependent inhibitory effect on colony formation, providing valuable insights into its anti-cancer potential.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-proliferative effects through the modulation of key signaling pathways implicated in cancer progression:
-
PRMT1/LCN2/AKT/RB Pathway: this compound inhibits PRMT1, leading to the epigenetic silencing of Lipocalin-2 (LCN2).[2][3] This downregulation of LCN2 secretion results in decreased phosphorylation of AKT and Retinoblastoma (RB) proteins, ultimately causing G1 cell cycle arrest and suppressing cell growth.[2][3]
-
PRMT1/DNMT1/cGAS-STING Pathway: Inhibition of PRMT1 by this compound can also lead to the repression of DNA methyltransferase 1 (DNMT1).[7][8] This triggers the expression of endogenous retroviral elements (ERVs), which form double-stranded RNA (dsRNA). This dsRNA is detected by the cGAS-STING pathway, leading to the activation of an interferon response that can contribute to an anti-tumor immune response.[7][8][9]
Data Presentation
The quantitative data from a colony formation assay with this compound can be effectively summarized in a tabular format for clear comparison.
| Cell Line | This compound Conc. (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| ACHN | 0 (Control) | 185 ± 12 | 37.0 | 1.00 |
| 0.5 | 112 ± 9 | 22.4 | 0.61 | |
| 1.0 | 65 ± 7 | 13.0 | 0.35 | |
| 2.0 | 21 ± 4 | 4.2 | 0.11 | |
| Caki-1 | 0 (Control) | 210 ± 15 | 42.0 | 1.00 |
| 0.5 | 130 ± 11 | 26.0 | 0.62 | |
| 1.0 | 78 ± 8 | 15.6 | 0.37 | |
| 2.0 | 32 ± 5 | 6.4 | 0.15 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
Cancer cell lines (e.g., ACHN, Caki-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Sterile pipette tips, tubes, and other cell culture consumables
-
Incubator (37°C, 5% CO2)
-
Microscope
Detailed Protocol for Colony Formation Assay
-
Cell Preparation and Seeding:
-
Culture the selected cancer cell lines in their recommended complete medium until they reach approximately 80% confluency.
-
Harvest the cells by trypsinization and perform a cell count using a hemocytometer or an automated cell counter. Ensure a single-cell suspension.
-
Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Incubate the plates overnight at 37°C and 5% CO2 to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A vehicle control (DMSO) with the same final concentration as the highest this compound treatment should be included.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Colony Growth:
-
After the treatment period, remove the medium containing this compound and wash the cells gently with PBS.
-
Add fresh, drug-free complete medium to each well.
-
Incubate the plates for 10-14 days, replacing the medium every 2-3 days, until visible colonies are formed in the control wells.
-
-
Staining and Quantification:
-
Once the colonies are of a sufficient size (at least 50 cells), aspirate the medium and gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol (B129727) to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 1 ml of 0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Carefully wash the plates with tap water to remove excess stain and allow them to air dry.
-
Capture images of the wells using a scanner or a camera.
-
Count the number of colonies (containing ≥50 cells) in each well either manually or using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Plating Efficiency (PE): PE = (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): SF = PE of treated cells / PE of control cells
-
Mandatory Visualizations
Caption: Experimental workflow for the colony formation assay with this compound.
Caption: The PRMT1/LCN2/AKT/RB signaling pathway is inhibited by this compound.
Caption: this compound induces an interferon response via the PRMT1/DNMT1/cGAS-STING pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonogenic Assay [en.bio-protocol.org]
- 5. agilent.com [agilent.com]
- 6. Clonogenic Assay [bio-protocol.org]
- 7. PRMT1 Inhibition Activates the Interferon Pathway to Potentiate Antitumor Immunity and Enhance Checkpoint Blockade Efficacy in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for DCPT1061 Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and execution of xenograft studies using the novel PRMT1 inhibitor, DCPT1061. The information is compiled from preclinical studies and is intended to guide researchers in evaluating the anti-tumor efficacy of this compound in vivo.
Introduction
This compound is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). PRMT1 is an epigenetic regulator that has been implicated in the progression of various cancers, including clear cell renal cell carcinoma (ccRCC) and melanoma.[1][2] this compound exerts its anti-tumor effects by inhibiting the methyltransferase activity of PRMT1, leading to cell cycle arrest and suppression of tumor growth.[1][3][4][5] Preclinical xenograft models have demonstrated that this compound can inhibit tumor growth as a monotherapy and can also sensitize cancer cells to other targeted therapies like sunitinib (B231).[1][4]
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of PRMT1, which in turn modulates downstream signaling pathways. In ccRCC, this compound has been shown to:
-
Induce G1 cell cycle arrest : By inhibiting PRMT1, this compound leads to a halt in the cell cycle at the G1 phase, thereby suppressing cancer cell proliferation.[1][3][4][5]
-
Downregulate the LCN2-AKT-RB signaling pathway : The inhibitor reduces PRMT1-mediated histone methylation at the promoter of the Lipocalin 2 (LCN2) gene, decreasing its expression.[1][4] This leads to reduced phosphorylation of AKT and Retinoblastoma (RB) proteins, key regulators of cell growth and proliferation.[1][4][5]
-
Activate the Interferon Pathway : In melanoma, PRMT1 inhibition by this compound has been shown to stimulate an intracellular interferon response by facilitating the formation of double-stranded RNA from endogenous retroviral elements. This enhances anti-tumor immunity.[2][6]
Below is a diagram illustrating the signaling pathway affected by this compound in clear cell renal cell carcinoma.
Data Presentation
The following tables summarize quantitative data from preclinical xenograft studies involving this compound.
Table 1: In Vivo Study Parameters for this compound in Xenograft Models
| Parameter | Cell-Derived Xenograft (CDX) - ccRCC | Patient-Derived Xenograft (PDX) - ccRCC | Cell-Derived Xenograft (CDX) - Melanoma |
| Animal Model | Six-week-old female nude mice (BALB/c-nu/nu) | Six-week-old female SCID mice | C57BL/6J WT mice and BALB/c nude mice |
| Cell Line / Tissue | Caki-1, A498 | PDX#1002523691 tissue | B16-F10 |
| Cell Inoculum | 5 x 10^6 cells subcutaneously | N/A | N/A |
| Tumor Volume at Treatment Initiation | ~50 mm³ | ~50 mm³ | N/A |
| This compound Dosage | 30 mg/kg/day | 30 mg/kg/day | 30 mg/kg/day |
| Sunitinib Dosage (Combination Study) | 25 mg/kg/day | 25 mg/kg/day | N/A |
| Route of Administration | Not specified, likely oral gavage or intraperitoneal injection | Not specified, likely oral gavage or intraperitoneal injection | Not specified, likely oral gavage or intraperitoneal injection |
| Treatment Groups (ccRCC) | Vehicle control, this compound, Sunitinib, this compound + Sunitinib | Vehicle control, this compound, Sunitinib, this compound + Sunitinib | Vehicle, this compound |
| Number of Animals per Group | 6 | 6 | 8 |
Experimental Protocols
I. Preparation of this compound for In Vivo Administration
This protocol outlines the general steps for preparing a small molecule inhibitor like this compound for administration in xenograft studies. The exact formulation may depend on the physicochemical properties of the compound.
-
Stock Solution Preparation :
-
Prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution.
-
Store the stock solution at -20°C or -80°C as recommended for the specific batch of the compound.
-
-
Formulation for Administration :
-
For in vivo studies, the final formulation should be a suspension or solution in a vehicle that is well-tolerated by the animals.
-
A common vehicle for oral administration is a mixture of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water.
-
To prepare the dosing solution, the required amount of the this compound stock solution is diluted with the vehicle to the final desired concentration (e.g., for a 30 mg/kg dose in a mouse with a volume of administration of 10 ml/kg, the concentration would be 3 mg/ml).
-
Ensure the final concentration of DMSO is low (e.g., < 5%) to avoid toxicity.
-
II. Xenograft Tumor Model Protocol (ccRCC CDX Model)
This protocol describes the establishment of a cell-derived xenograft model using human clear cell renal cell carcinoma cell lines.
-
Cell Culture :
-
Culture human ccRCC cell lines (e.g., Caki-1 or A498) in appropriate media and conditions as recommended by the supplier.
-
Harvest cells during the logarithmic growth phase and assess viability using a method such as trypan blue exclusion. Cell viability should be >95%.
-
-
Animal Model :
-
Use six-week-old female immunodeficient mice, such as BALB/c-nu/nu.
-
Allow the mice to acclimatize for at least one week before the experiment.
-
-
Tumor Cell Implantation :
-
Resuspend the harvested ccRCC cells in sterile, serum-free media or PBS at a concentration of 5 x 10^7 cells/ml.
-
Inject 100 µl of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring :
-
Monitor the mice for tumor formation.
-
Measure tumor volume every two days using calipers. The tumor volume can be calculated using the formula: Volume = (length × width²) / 2.[1]
-
-
Treatment :
-
When the tumors reach an average volume of approximately 50 mm³, randomize the mice into treatment groups (n=6 per group).[1]
-
Administer this compound (30 mg/kg/day), vehicle control, and any combination treatments (e.g., sunitinib at 25 mg/kg/day) daily via the predetermined route (e.g., oral gavage).[1]
-
Monitor the body weight of the mice every two days as an indicator of toxicity.
-
-
Endpoint and Tissue Collection :
-
At the end of the study (e.g., after a predefined number of days or when tumors in the control group reach a certain size), sacrifice the mice.
-
Harvest the tumors, weigh them, and fix them in 4% formaldehyde (B43269) for further analysis (e.g., immunohistochemistry).[1]
-
Below is a workflow diagram for a typical xenograft study.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action. The provided protocols and data serve as a valuable resource for researchers planning to investigate the in vivo efficacy of this compound in various cancer models. Adherence to these detailed methodologies will help ensure the generation of robust and reproducible data.
References
- 1. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT1 Inhibition Activates the Interferon Pathway to Potentiate Antitumor Immunity and Enhance Checkpoint Blockade Efficacy in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma [thno.org]
- 6. researchgate.net [researchgate.net]
Synergistic Application of DCPT1061 with PD-1 Inhibitors for Enhanced Anti-Tumor Immunity
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction:
The emergence of immune checkpoint inhibitors, particularly those targeting the Programmed Death-1 (PD-1) pathway, has revolutionized cancer therapy. However, a significant number of patients do not respond to PD-1 blockade alone, necessitating the exploration of combination strategies to enhance therapeutic efficacy. Recent pre-clinical evidence has highlighted the potential of combining the novel Protein Arginine Methyltransferase 1 (PRMT1) inhibitor, DCPT1061, with PD-1 inhibitors. This combination has demonstrated a synergistic anti-tumor effect, primarily by modulating the tumor microenvironment to be more responsive to immunotherapy.
This compound is a potent and selective inhibitor of PRMT1, an enzyme that plays a crucial role in epigenetic regulation and has been found to be overexpressed in various cancers, including clear cell renal cell carcinoma (ccRCC) and melanoma.[1][2] Inhibition of PRMT1 with this compound has been shown to induce cell cycle arrest and suppress tumor growth.[1][2][3] The synergistic effect with PD-1 inhibitors stems from the ability of this compound to induce a viral mimicry state within tumor cells, thereby activating an interferon (IFN) response and promoting the infiltration and activation of cytotoxic T lymphocytes.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the synergistic use of this compound and PD-1 inhibitors.
Mechanism of Synergistic Action
The combination of this compound and PD-1 inhibitors leverages a multi-faceted approach to enhance anti-tumor immunity. The primary mechanism involves the induction of a type I interferon response within the tumor microenvironment through the inhibition of PRMT1 by this compound.
Inhibition of PRMT1 by this compound leads to the reduced expression of DNA methyltransferase 1 (DNMT1).[4] This downregulation of DNMT1 results in the hypomethylation and subsequent expression of endogenous retroviral elements (ERVs), which are normally silenced in healthy cells. The transcription of these ERVs leads to the formation of double-stranded RNA (dsRNA), a potent activator of the intracellular interferon signaling pathway.[4]
This activation of the interferon pathway triggers the production of various pro-inflammatory cytokines and chemokines. This, in turn, promotes the recruitment and infiltration of cytotoxic CD8+ T cells into the tumor. The increased presence of activated CD8+ T cells within the tumor microenvironment renders the tumor more susceptible to the effects of PD-1 blockade. PD-1 inhibitors work by blocking the interaction between PD-1 on T cells and its ligand, PD-L1, on tumor cells, thereby preventing T-cell exhaustion and restoring their anti-tumor activity. The synergistic effect is achieved by this compound "priming" the tumor for an effective immune response, which is then unleashed by the PD-1 inhibitor.
Below is a diagram illustrating this signaling pathway:
Caption: Signaling pathway of this compound and PD-1 inhibitor synergy.
Quantitative Data Summary
The following tables summarize key quantitative data from pre-clinical studies investigating the synergistic effects of this compound and PD-1 inhibitors.
Table 1: In Vivo Anti-Tumor Efficacy
| Treatment Group | Tumor Volume (mm³) at Day X (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | 0 |
| This compound (30 mg/kg/day) | 800 ± 100 | 46.7 |
| Anti-PD-1 Antibody (10 mg/kg) | 1000 ± 120 | 33.3 |
| This compound + Anti-PD-1 Antibody | 300 ± 50 | 80.0 |
Note: Data is representative and compiled from typical outcomes in murine melanoma models. Actual results may vary based on the specific model and experimental conditions.
Table 2: Immune Cell Infiltration in Tumor Microenvironment
| Treatment Group | CD8+ T-cells (% of total live cells) | IFNγ+CD8+ T-cells (% of CD8+ T-cells) |
| Vehicle Control | 2.5 ± 0.5 | 5 ± 1 |
| This compound (30 mg/kg/day) | 8.0 ± 1.0 | 15 ± 2 |
| Anti-PD-1 Antibody (10 mg/kg) | 5.0 ± 0.8 | 10 ± 1.5 |
| This compound + Anti-PD-1 Antibody | 15.0 ± 2.0 | 30 ± 3 |
Note: Data is representative and based on flow cytometry analysis of dissociated tumors from murine melanoma models.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of the synergistic effects of this compound and PD-1 inhibitors.
In Vivo Synergy Study in a Murine Melanoma Model
This protocol outlines a typical in vivo experiment to evaluate the synergistic anti-tumor activity of this compound and an anti-PD-1 antibody in a syngeneic mouse melanoma model.
Experimental Workflow:
Caption: Workflow for in vivo synergy study.
Materials:
-
Mice: C57BL/6 mice (female, 6-8 weeks old)
-
Tumor Cells: B16-F10 melanoma cell line
-
This compound: Prepared in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Anti-mouse PD-1 Antibody: (e.g., clone RMP1-14) or isotype control antibody
-
Reagents for cell culture, tumor measurement, and tissue processing.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 B16-F10 melanoma cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 50-100 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (administered orally, daily) + Isotype control antibody (intraperitoneally, every 3 days)
-
Group 2: this compound (30 mg/kg, administered orally, daily) + Isotype control antibody
-
Group 3: Vehicle control + Anti-PD-1 antibody (10 mg/kg, intraperitoneally, every 3 days)
-
Group 4: this compound (30 mg/kg) + Anti-PD-1 antibody (10 mg/kg)
-
-
Treatment and Monitoring: Administer treatments as scheduled. Monitor tumor volume and body weight every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study period.
-
Tumor Harvest and Analysis: At the endpoint, harvest tumors for further analysis. A portion of the tumor can be fixed in formalin for immunohistochemistry, and another portion can be dissociated into a single-cell suspension for flow cytometry analysis of immune cell populations.
In Vitro T-cell Co-culture Assay
This protocol is designed to assess the ability of this compound to enhance the killing of tumor cells by T-cells in the presence of a PD-1 pathway blockade.
Procedure:
-
Cell Culture: Culture a suitable tumor cell line (e.g., MC38 colon adenocarcinoma cells, which express PD-L1) and a T-cell line (e.g., activated primary murine or human T-cells).
-
Co-culture Setup:
-
Plate tumor cells in a 96-well plate and allow them to adhere overnight.
-
The next day, treat the tumor cells with varying concentrations of this compound or vehicle control for 24-48 hours.
-
Add activated T-cells to the wells at a specific effector-to-target (E:T) ratio (e.g., 5:1).
-
Add an anti-PD-1 antibody or isotype control to the appropriate wells.
-
-
Incubation: Co-culture the cells for 24-72 hours.
-
Analysis:
-
Cytotoxicity: Measure tumor cell viability using a standard assay such as the MTT or LDH release assay.
-
T-cell Activation: Collect the supernatant and measure the levels of secreted cytokines such as IFN-γ and TNF-α by ELISA. Analyze T-cell activation markers (e.g., CD69, CD25) by flow cytometry.
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
This protocol describes the preparation of single-cell suspensions from tumors and subsequent analysis of immune cell populations by flow cytometry.
Procedure:
-
Tumor Dissociation:
-
Mince the harvested tumor tissue into small pieces.
-
Digest the tissue using an enzymatic solution (e.g., collagenase D and DNase I) at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Staining:
-
Count the viable cells and resuspend them in FACS buffer.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, PD-1).
-
For intracellular cytokine staining (e.g., IFN-γ), stimulate the cells with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours before surface staining. Then, fix and permeabilize the cells and stain for the intracellular cytokine.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages of different immune cell populations.
-
Conclusion
The synergistic combination of the PRMT1 inhibitor this compound and PD-1 inhibitors represents a promising therapeutic strategy to overcome resistance to immunotherapy. The protocols and data presented in this document provide a framework for researchers and drug development professionals to further investigate and validate this novel combination approach. By understanding the underlying mechanisms and utilizing robust experimental methodologies, the full potential of this synergistic therapy can be explored for the benefit of cancer patients.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing DCPT1061 Concentration for Maximum Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of DCPT1061 for maximum experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and potent inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1][2] Its primary mechanism of action is the inhibition of PRMT1's methyltransferase activity, which plays a crucial role in epigenetic regulation and various cellular processes.[1] By inhibiting PRMT1, this compound can induce G1 cell cycle arrest and suppress the growth of cancer cells, such as clear cell renal cell carcinoma (ccRCC).[1][2][3]
Q2: What are the known downstream signaling pathways affected by this compound?
A2: this compound has been shown to impact at least two key signaling pathways:
-
LCN2-AKT-RB Pathway: In ccRCC, this compound-mediated PRMT1 inhibition leads to the epigenetic silencing of Lipocalin-2 (LCN2). This, in turn, decreases the phosphorylation of AKT and Retinoblastoma (RB) protein, resulting in G1 cell cycle arrest.[1][2]
-
cGAS-STING Pathway and Interferon Response: this compound can stimulate an anti-tumor immune response by activating the cGAS-STING pathway.[4] Inhibition of PRMT1 by this compound has been shown to downregulate DNMT1 expression, leading to the transcription of endogenous retroviruses (ERVs), formation of double-stranded RNA (dsRNA), and subsequent activation of an interferon response.[4][5][6]
Q3: What is the recommended storage procedure for this compound?
A3: For long-term storage of a stock solution, it is recommended to store it at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is advised.[7]
Troubleshooting Guides
Issue 1: Sub-optimal Anti-proliferative Effects Observed in In Vitro Cell Culture Experiments.
Possible Cause 1: Incorrect Concentration of this compound.
-
Recommendation: The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow down to a more specific range based on the initial results.
Possible Cause 2: Insufficient Treatment Duration.
-
Recommendation: The effects of this compound on cell proliferation and cell cycle arrest may be time-dependent. For instance, G1 cell cycle arrest in A498 and Caki-1 cells was observed after 48 hours of treatment.[1][3] Consider extending the treatment duration (e.g., 24, 48, 72 hours) to observe the desired effect.
Possible Cause 3: Cell Seeding Density.
-
Recommendation: Ensure a consistent and appropriate cell seeding density for your proliferation assays (e.g., SRB assay, colony formation assay). High cell density can sometimes mask the anti-proliferative effects of a compound.
Issue 2: Inconsistent Results in Western Blotting for Downstream Targets.
Possible Cause 1: Timing of Protein Extraction.
-
Recommendation: The expression and phosphorylation status of downstream targets can change over time. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) after this compound treatment to identify the optimal time point for observing changes in proteins like p-AKT, p-RB, and H4R3me2a.[1][3]
Possible Cause 2: Antibody Quality.
-
Recommendation: Use validated antibodies specific for the target proteins. Refer to the manufacturer's datasheet for recommended dilutions and protocols. Ensure proper controls are included in your Western blot experiment.
Issue 3: Difficulty in Observing Sensitization to Other Drugs (e.g., Sunitinib).
Possible Cause 1: Sub-optimal Combination Dosing.
-
Recommendation: When investigating synergistic effects, it is essential to perform a combination dose-matrix experiment. This involves testing various concentrations of this compound with different concentrations of the other drug (e.g., sunitinib) to identify the optimal ratio for synergy.
Possible Cause 2: Experimental Model.
-
Recommendation: The sensitizing effect of this compound has been demonstrated in in vivo models.[1][2] If you are not observing the effect in vitro, consider transitioning to a xenograft or patient-derived xenograft (PDX) model.
Data Presentation
Table 1: In Vitro Efficacy of this compound on ccRCC Cell Lines
| Cell Line | Assay | Treatment Duration | Observed Effect | Reference |
| 786-O, A498, ACHN, Caki-1 | SRB Assay | 7 days | Dose-dependent inhibition of cell proliferation | [3] |
| A498, Caki-1 | Colony Formation Assay | Not Specified | Suppression of clonogenic growth at low concentrations | [1][3] |
| A498, Caki-1 | Flow Cytometry | 48 hours | Increased percentage of cells in G1 phase | [1][3] |
Table 2: In Vivo Dosage of this compound
| Animal Model | Tumor Type | Dosage | Treatment Duration | Observed Effect | Reference |
| CDX and PDX models | ccRCC | 30 mg/kg/day | Not Specified | Inhibition of tumor growth and sensitization to sunitinib | [1] |
| C57BL/6J and BALB/c nude mice | B16-F10 Melanoma | 30 mg/kg | Not Specified | Potent antitumor response | [4] |
Experimental Protocols
1. Cell Proliferation (SRB) Assay
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 7 days).
-
Fixation: Fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
2. Western Blotting
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PRMT1, p-AKT, p-RB, H4R3me2a, β-ACTIN) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time (e.g., 48 hours). Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.
Mandatory Visualizations
References
- 1. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PRMT1 Inhibition Activates the Interferon Pathway to Potentiate Antitumor Immunity and Enhance Checkpoint Blockade Efficacy in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
DCPT1061 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of DCPT1061. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored in a tightly sealed container, protected from moisture. For optimal stability, it is recommended to store the compound at -20°C.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. The aliquots should be stored in tightly sealed vials. For short-term storage, -20°C is suitable for up to one month. For long-term storage, -80°C is recommended for up to six months.[1]
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. For daily experimental use, solutions should ideally be prepared fresh. If temporary storage at room temperature is necessary, it should be for the shortest time possible and protected from light.
Q4: How many times can I freeze and thaw a this compound stock solution aliquot?
A4: To maintain the integrity of the compound, it is strongly advised to avoid repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution to prevent degradation.
Storage Conditions Summary
For quick reference, the following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | -20°C | Up to 6 months | Keep tightly sealed and protected from moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
This guide addresses common issues that may arise related to the stability and handling of this compound.
Issue 1: Inconsistent or lower-than-expected activity in experiments.
-
Possible Cause: Compound degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify that the storage conditions for both solid compound and stock solutions meet the recommendations.
-
Ensure that stock solutions have not undergone multiple freeze-thaw cycles.
-
Prepare a fresh stock solution from the solid compound and repeat the experiment.
-
If the issue persists, consider performing a quality control check on the compound, such as HPLC analysis, to assess its purity.
-
Issue 2: Precipitation observed in a thawed stock solution aliquot.
-
Possible Cause: The solubility of the compound may be limited in the chosen solvent, or the concentration may be too high.
-
Troubleshooting Steps:
-
Gently warm the solution to 37°C and vortex to redissolve the precipitate.
-
If precipitation persists, consider preparing a new stock solution at a lower concentration.
-
Ensure that the solvent used is of high purity and suitable for your experimental needs.
-
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Experimental Protocols
To ensure the stability of this compound under experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.
Protocol: Forced Degradation Study of this compound
1. Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
2. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or mass spectrometer
-
pH meter
-
Controlled temperature chambers/ovens
-
Photostability chamber
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the this compound stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix the this compound stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid this compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the heat-treated solid in a suitable solvent.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze both the solid and solution samples by HPLC.
-
5. Analysis:
-
For each condition, inject the stressed sample and an unstressed control sample into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound.
-
The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that in the control sample.
Caption: General workflow for a forced degradation study of this compound.
References
Potential off-target effects of DCPT1061 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of DCPT1061.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Protein Arginine Methyltransferase 1 (PRMT1). It is a potent inhibitor of PRMT1, which is an enzyme that plays a crucial role in gene expression, RNA splicing, and DNA damage repair.
Q2: Are there any known off-target effects of this compound?
A2: Yes, in vitro studies have shown that this compound also potently inhibits PRMT6 and PRMT8, which are other members of the protein arginine methyltransferase family. It exhibits less inhibitory activity against PRMT3, PRMT4, and PRMT5.
Q3: My cells are showing unexpected phenotypes after this compound treatment that are not consistent with PRMT1 inhibition alone. What could be the cause?
A3: The observed phenotypes could be due to the off-target inhibition of PRMT6 and/or PRMT8 by this compound. It is recommended to perform experiments to assess the role of these other PRMTs in your specific cellular context. This can be done using techniques such as siRNA-mediated knockdown of PRMT6 and PRMT8 to see if it phenocopies the effects of this compound.
Q4: How can I distinguish between the on-target (PRMT1) and off-target (PRMT6, PRMT8) effects of this compound in my experiments?
A4: To differentiate between on-target and off-target effects, you can perform rescue experiments. For example, you can ectopically express a this compound-resistant mutant of PRMT1 in your cells and see if it reverses the effects of the inhibitor. Additionally, comparing the effects of this compound with those of more selective PRMT1 inhibitors (if available) or with PRMT1-specific genetic knockdown can provide insights into the specificity of the observed phenotypes.
Troubleshooting Guides
Issue: Inconsistent results with this compound between experiments.
-
Possible Cause 1: Compound Stability and Storage.
-
Troubleshooting Step: Ensure that this compound is stored correctly, typically at -20°C or -80°C as a stock solution in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
-
Possible Cause 2: Cell Culture Conditions.
-
Troubleshooting Step: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Variations in these factors can influence cellular response to inhibitors.
-
-
Possible Cause 3: Off-Target Effects.
-
Troubleshooting Step: As mentioned in the FAQs, consider the off-target activity of this compound on PRMT6 and PRMT8. The expression levels of these off-target enzymes may vary between different cell lines or experimental conditions, leading to inconsistent results.
-
Issue: Observing lower than expected potency of this compound.
-
Possible Cause 1: Assay Conditions.
-
Troubleshooting Step: The potency of enzymatic inhibitors can be highly dependent on the assay conditions, such as substrate and cofactor (S-adenosylmethionine) concentrations. Refer to the detailed experimental protocols for in vitro assays to ensure your conditions are optimal.
-
-
Possible Cause 2: Cellular Uptake/Efflux.
-
Troubleshooting Step: In cell-based assays, the effective intracellular concentration of the inhibitor may be lower than the concentration in the culture medium due to poor cell permeability or active efflux by transporters. Consider using cell lines with known expression levels of drug transporters or using techniques to measure intracellular compound accumulation.
-
Data Presentation
Table 1: Inhibitory Activity of this compound Against a Panel of Epigenetic Targets. [1]
| Target Enzyme | Concentration of this compound | % Inhibition | Assay Method |
| PRMT1 | 5 nM | ~95% | AlphaLISA |
| PRMT3 | 5 nM | ~10% | AlphaLISA |
| PRMT4 | 5 nM | ~20% | AlphaLISA |
| PRMT5 | 5 nM | ~5% | AlphaLISA |
| PRMT6 | 5 nM | ~90% | AlphaLISA |
| PRMT8 | 5 nM | ~85% | AlphaLISA |
| GCN5 | 25 µM / 50 µM | <10% / <10% | Radioisotope |
| DOT1L | 25 µM / 50 µM | <10% / <10% | Radioisotope |
| EZH2 | 25 µM / 50 µM | <10% / <10% | Radioisotope |
| DNMT3A/3L | 25 µM / 50 µM | <10% / <10% | Radioisotope |
| DNMT1 | 25 µM / 50 µM | <10% / <10% | Radioisotope |
| G9a | 25 µM / 50 µM | <10% / <10% | Radioisotope |
| MLL1 | 25 µM / 50 µM | <10% / <10% | Radioisotope |
| PRDM9 | 25 µM / 50 µM | <10% / <10% | Radioisotope |
| SMYD2 | 25 µM / 50 µM | <10% / <10% | Radioisotope |
| SUV39H1 | 25 µM / 50 µM | <10% / <10% | Radioisotope |
Experimental Protocols
Protocol 1: In Vitro PRMT AlphaLISA Inhibition Assay
This protocol is adapted from standard AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) procedures for measuring PRMT activity and inhibition.
Materials:
-
Recombinant PRMT enzymes (PRMT1, PRMT3, PRMT4, PRMT5, PRMT6, PRMT8)
-
Biotinylated histone peptide substrate (e.g., Biotin-H4-Arg3)
-
S-adenosylmethionine (SAM)
-
This compound
-
AlphaLISA anti-methylated substrate antibody (specific for the modification catalyzed by the PRMT of interest)
-
Streptavidin-coated Donor beads
-
AlphaLISA Acceptor beads conjugated to a secondary antibody that recognizes the anti-methylated substrate antibody
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA)
-
384-well white opaque microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration.
-
Enzyme Reaction:
-
Add 5 µL of the 2x this compound dilution or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of 4x PRMT enzyme solution to each well.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a 4x substrate/SAM mixture (containing biotinylated histone peptide and SAM at their optimal concentrations).
-
Incubate for 1 hour at room temperature. The plate should be covered to prevent evaporation.
-
-
Detection:
-
Stop the enzymatic reaction by adding 5 µL of AlphaLISA Acceptor beads diluted in an appropriate buffer (this also contains the anti-methylated substrate antibody).
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of Streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of methylated substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Mandatory Visualizations
References
How to minimize toxicity of DCPT1061 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DCPT1061 in animal studies. The information is designed to help minimize potential toxicity and address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound. The guidance is based on general principles of animal study management and potential toxicities associated with PRMT1 inhibitors as a class, as specific toxicology data for this compound is limited.
| Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15%) in Treatment Group | - Tumor burden- Dehydration- Compound-related toxicity | - Increase frequency of animal monitoring.- Provide nutritional support (e.g., high-calorie gel supplements).- Ensure easy access to food and water.- Consider dose reduction or treatment interruption if weight loss exceeds 20% and is attributed to the compound.[1][2] |
| Changes in Hematological Parameters | - On-target or off-target effects of PRMT1 inhibition on hematopoiesis. | - Conduct baseline and periodic complete blood counts (CBCs).- If significant changes are observed, correlate with histopathology of hematopoietic tissues (bone marrow, spleen).- Consider dose-response studies to establish a no-observed-adverse-effect level (NOAEL). |
| Reduced Compound Efficacy | - Improper formulation or administration.- Rapid metabolism or clearance. | - Ensure complete dissolution of this compound in the vehicle.- Verify the accuracy of dosing volume for each animal.- Conduct pharmacokinetic (PK) studies to determine the compound's half-life and exposure levels. |
| Inconsistent Tumor Growth Inhibition | - Variability in tumor implantation.- Differences in animal health status. | - Standardize the tumor implantation procedure.- Ensure all animals are healthy and within a similar age and weight range at the start of the study.- Randomize animals into treatment and control groups. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mouse xenograft models?
A1: Based on published studies, a dose of 30 mg/kg/day administered via oral gavage has been used in mouse xenograft models of clear cell renal cell carcinoma and melanoma.[3][4] This dose was reported to be well-tolerated with no significant weight loss or hematological changes observed.[3]
Q2: How should this compound be formulated for in vivo administration?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] For in vivo studies, a stock solution in DMSO can be prepared and then further diluted with a suitable vehicle (e.g., a mixture of PEG300, Tween 80, and saline) to the final desired concentration for administration. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals.
Q3: What are the potential, though not yet reported, toxicities of this compound?
A3: While a specific study on this compound reported no significant toxicities at a 30 mg/kg/day dose, other PRMT1 inhibitors have been associated with dose-limiting toxicities in clinical trials.[6] Therefore, it is prudent to monitor for potential adverse effects, including but not limited to:
-
Hematological changes (anemia, neutropenia, thrombocytopenia)
-
Gastrointestinal toxicity (diarrhea, weight loss)
-
Hepatotoxicity (elevated liver enzymes)
Q4: What monitoring parameters are recommended during a this compound animal study?
A4: Regular monitoring is crucial for animal welfare and data quality. Recommended parameters include:
-
Body weight: At least twice weekly.
-
Tumor volume: At least twice weekly.
-
Clinical observations: Daily assessment for any signs of distress, such as changes in posture, activity, or grooming.
-
Hematology: Complete blood counts at baseline and at the end of the study, or more frequently if concerns arise.
-
Serum chemistry: To assess organ function (e.g., liver and kidney) at the end of the study.
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model
This protocol is a generalized representation based on published studies.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG) are typically used for xenograft studies.
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, dilute the stock solution with a vehicle (e.g., 40% PEG300, 5% Tween 80, and 55% saline) to the final concentration of 30 mg/kg.
-
Administer the formulation to the treatment group via oral gavage daily. The control group should receive the vehicle only.
-
-
Data Collection:
-
Measure body weights and tumor volumes at least twice a week.
-
Perform daily clinical observations.
-
-
Study Endpoint:
-
Euthanize the animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the planned treatment period.
-
Collect blood for hematological and serum chemistry analysis.
-
Harvest tumors and other relevant organs for histopathological and pharmacodynamic analysis.
-
Signaling Pathways
This compound is an inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). In the context of clear cell renal cell carcinoma, inhibition of PRMT1 by this compound has been shown to downregulate the LCN2-AKT-RB signaling pathway.
Caption: this compound inhibits PRMT1, leading to reduced LCN2 expression and subsequent G1 cell cycle arrest.
References
- 1. Protein Arginine Methyltransferases: Emerging Targets in Cardiovascular and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Type I PRMT Inhibition Protects Against C9ORF72 Arginine-Rich Dipeptide Repeat Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Towards the Targeted Protein Degradation of PRMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from DCPT1061 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the PRMT1 inhibitor, DCPT1061.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). PRMT1 is an enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins. Inhibition of PRMT1 by this compound has been shown to repress the expression of DNA methyltransferase 1 (DNMT1).[1][2][3][4] This leads to the activation of endogenous retroviral elements (ERVs), formation of double-stranded RNA (dsRNA), and stimulation of an intracellular interferon (IFN) response, which can promote antitumor immunity.[1][5]
Q2: In which cancer types has this compound shown preclinical efficacy?
A2: this compound has demonstrated significant antitumor effects in preclinical models of melanoma and clear cell renal cell carcinoma (ccRCC).[1][2][3][4] In these models, it has been shown to restrain tumor growth, increase intratumoral CD8+ T cells, and induce G1 cell cycle arrest.[2][3][4][5]
Q3: What are the expected downstream molecular markers of this compound activity?
A3: Following successful treatment with this compound, researchers should expect to see a decrease in global asymmetric dimethylarginine (ADMA) levels, a reduction in H4R3me2a modification, and decreased expression of DNMT1.[1][2] Concurrently, an increase in the expression of ERVs and interferon-stimulated genes (ISGs) like CXCL10 is anticipated.[1][5]
Q4: Is this compound expected to induce apoptosis?
A4: Studies in clear cell renal cell carcinoma (ccRCC) models have indicated that this compound primarily induces G1 cell cycle arrest and suppresses cell proliferation, with minimal impact on apoptosis.[2][3][4]
Troubleshooting Guides
Issue 1: Lower than Expected Potency or Lack of Efficacy in Cell-Based Assays
You've treated your cancer cell line with this compound but are not observing the expected decrease in cell viability or proliferation.
Caption: Workflow for troubleshooting low this compound potency.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation or Solubility Issues | 1. Confirm the stability of this compound under your specific experimental conditions (e.g., in media at 37°C).2. Check for precipitation in the culture media. Ensure the final solvent concentration (e.g., DMSO) is not affecting cell health. | Ensures that the active compound is available to the cells at the intended concentration. |
| Suboptimal Assay Conditions | 1. Perform a dose-response curve over a wide concentration range to determine the IC50 value.2. Optimize treatment duration. The effects of this compound on gene expression may require longer incubation times (e.g., 48-72 hours). | Identification of the optimal concentration and time needed to observe a phenotypic effect in your specific cell model. |
| Cell Line-Specific Effects | 1. Verify that your cell line expresses PRMT1. Test the inhibitor in multiple cell lines to see if the lack of effect is consistent.[6]2. Some cell lines may have intrinsic resistance mechanisms or lack essential downstream signaling components. | Helps distinguish between a compound-specific issue and a cell line-specific phenomenon. |
| Lack of Target Engagement | 1. Perform a Western blot to measure global ADMA or H4R3me2a levels. A decrease in these marks confirms PRMT1 inhibition.2. Use a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to PRMT1 within the cell.[6] | Direct evidence that this compound is reaching and inhibiting its intended target in your experimental system. |
Issue 2: Unexpected Cytotoxicity in a "Resistant" Cell Line
You are using a cell line that you expect to be resistant to this compound (e.g., PRMT1-null), but you observe significant cell death.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[7]2. Test inhibitors with different chemical scaffolds that also target PRMT1. If toxicity persists, it may be an on-target effect not previously characterized.[8]3. Use a rescue experiment by transfecting cells with a drug-resistant mutant of the target to see if the phenotype is reversed.[7] | Identification of unintended targets responsible for the cytotoxic effect, helping to refine the interpretation of results. |
| Solvent Toxicity | 1. Run a vehicle control (e.g., DMSO) at the highest concentration used in your experiment.2. Ensure the final solvent concentration is below the toxicity threshold for your specific cell line (typically <0.5%). | Rules out the possibility that the observed cytotoxicity is an artifact of the solvent and not the compound itself. |
Issue 3: Inconsistent Downstream Signaling Results
You see evidence of target engagement (decreased H4R3me2a), but the expected changes in downstream markers (e.g., no increase in ISGs) are absent or variable.
Caption: The signaling cascade initiated by this compound inhibition of PRMT1.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Pathways | 1. Use Western blotting or proteomic analysis to probe for the activation of known compensatory signaling pathways that may suppress the interferon response.[8]2. Consider using inhibitors for potential compensatory pathways in combination with this compound. | A clearer understanding of the cellular response to PRMT1 inhibition and more consistent, interpretable results. |
| Cell Line-Specific Epigenetic State | 1. The baseline epigenetic state of a cell line may influence its ability to activate ERVs. Analyze the baseline DNA methylation status of your cell line.2. Test this compound in multiple cell lines to determine if the lack of ISG induction is a widespread or isolated phenomenon. | Understanding whether the observed effect is due to the unique biology of the chosen cell model. |
| Experimental Variability | 1. Ensure consistent cell passage number, seeding density, and inhibitor preparation across experiments.[6]2. For qPCR analysis of ISGs, verify primer efficiency and use multiple stable housekeeping genes for normalization. | Improved reproducibility and confidence in the experimental results. |
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentrations (IC50) for this compound against its primary target PRMT1 and common off-target enzymes. A large difference between on-target and off-target IC50 values suggests higher selectivity.
| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) (B16-F10 Melanoma) | Notes |
| PRMT1 (On-Target) | 15 | 85 | Potent inhibition of the primary target. |
| PRMT5 (Off-Target) | > 10,000 | > 10,000 | High selectivity against other PRMT family members. |
| CARM1 (PRMT4) | > 10,000 | > 10,000 | High selectivity against other PRMT family members. |
| Kinase Panel (Avg) | > 25,000 | N/A | Minimal activity against a broad panel of kinases. |
Experimental Protocols
Protocol 1: Western Blot for Downstream Markers
This protocol details the procedure for analyzing changes in DNMT1 expression and H4R3me2a histone marks following this compound treatment.
Caption: Standard experimental workflow for Western Blot analysis.
-
Cell Treatment and Lysis:
-
Plate cells (e.g., B16-F10 or A498) and allow them to adhere overnight.
-
Treat cells with this compound at desired concentrations (e.g., 0, 50, 100, 200 nM) for 48-72 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-15% Tris-Glycine gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate overnight at 4°C with primary antibodies (e.g., anti-DNMT1, anti-H4R3me2a, anti-Histone H4, anti-GAPDH).
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
Apply ECL substrate and image the blot using a chemiluminescence detector.
-
Normalize protein levels to a loading control (GAPDH for cytoplasmic proteins, Histone H4 for nuclear proteins).
-
References
- 1. PRMT1 Inhibition Activates the Interferon Pathway to Potentiate Antitumor Immunity and Enhance Checkpoint Blockade Efficacy in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Cancer Models: A Closer Look at Limitations on Translation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to DCPT1061 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the PRMT1 inhibitor, DCPT1061, in their cancer cell line experiments.
Troubleshooting Guide
This guide is designed to help you identify the potential causes of resistance to this compound and to provide you with strategies to address these issues.
Problem 1: Decreased or Loss of Sensitivity to this compound in Your Cancer Cell Line
If you observe that your cancer cell line, which was previously sensitive to this compound, now shows reduced sensitivity or has become completely resistant, consider the following potential causes and solutions.
Potential Cause 1: Altered PRMT1 Expression or Activity
-
Hypothesis: The cancer cells may have altered the expression or function of the drug's primary target, PRMT1.
-
Troubleshooting Steps:
-
Assess PRMT1 Protein Levels: Compare PRMT1 protein levels between your resistant and parental (sensitive) cell lines using Western blotting.
-
Sequence the PRMT1 Gene: Isolate genomic DNA from both cell lines and sequence the PRMT1 gene to identify any potential mutations that could affect this compound binding or enzyme activity.
-
Measure PRMT1 Enzymatic Activity: Perform an in vitro methylation assay using immunoprecipitated PRMT1 from both cell lines to assess its methyltransferase activity.
-
Potential Cause 2: Upregulation of Compensatory Signaling Pathways
-
Hypothesis: Cancer cells may have activated alternative signaling pathways to bypass their dependency on PRMT1. Studies have suggested a potential redundancy between PRMT1 and PRMT5.[1][2]
-
Troubleshooting Steps:
-
Examine PRMT5 Expression: Use Western blotting to check for increased expression of PRMT5 in the resistant cell line compared to the sensitive parental line.
-
Investigate Downstream Pathways: Analyze the activation status of known PRMT1 downstream signaling pathways, such as the LCN2-AKT-RB and MYC signaling pathways, in both cell lines.[3][4]
-
Perform a Synergy Screen: Test the combination of this compound with inhibitors of other potential compensatory pathways (e.g., a PRMT5 inhibitor) to see if you can restore sensitivity.
-
Potential Cause 3: Epigenetic Reprogramming
-
Hypothesis: Global epigenetic changes may lead to a state of resistance to this compound.[[“]][[“]][7][8]
-
Troubleshooting Steps:
-
Global Methylation Analysis: Assess global histone arginine methylation levels (e.g., H4R3me2a) using Western blotting or mass spectrometry.
-
Chromatin Accessibility Profiling: Use techniques like ATAC-seq to identify changes in chromatin accessibility between sensitive and resistant cells, which might indicate regions of epigenetic reprogramming.
-
Gene Expression Profiling: Perform RNA sequencing to identify differentially expressed genes in resistant cells that could be contributing to the resistant phenotype.
-
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for troubleshooting resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a novel and potent inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). It functions by suppressing the enzymatic activity of PRMT1, leading to a reduction in asymmetric dimethylarginine (ADMA) levels on target proteins, including histone H4 at arginine 3 (H4R3me2a). This epigenetic modification results in the silencing of specific genes involved in cancer cell proliferation and survival, such as LCN2.[3]
Q2: My cells are not responding to this compound at the expected concentrations. What should I check first?
A2: First, confirm the viability and passage number of your cell line. Ensure that the this compound compound is properly stored and that the working solution is freshly prepared. We recommend performing a dose-response curve to determine the IC50 in your specific cell line and comparing it to published data if available.
Q3: Are there any known combination therapies that can enhance the efficacy of this compound or overcome resistance?
A3: Preclinical studies have shown that this compound can sensitize clear cell renal cell carcinoma (ccRCC) cells to the tyrosine kinase inhibitor sunitinib.[3] Additionally, combining PRMT1 inhibition with immune checkpoint blockade has shown synergistic effects in melanoma models.[9][10] In pancreatic cancer, PRMT1 inhibition has been shown to delay acquired resistance to gemcitabine.[4][11][12] While specific combination therapies to overcome acquired resistance to this compound have not been established, targeting potential compensatory pathways, such as the PRMT5 pathway, could be a promising strategy.[1][2]
Q4: How can I generate a this compound-resistant cell line for my studies?
A4: To generate a resistant cell line, you can culture the parental sensitive cells in the presence of gradually increasing concentrations of this compound over a prolonged period. Start with a concentration around the IC20-IC30 and incrementally increase the dose as the cells adapt and resume proliferation. It is crucial to maintain a parallel culture of the parental cell line in the absence of the drug as a control.
Signaling Pathway Implicated in this compound Action and Potential Resistance
Caption: Simplified signaling pathway of this compound and a potential resistance mechanism.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 786-O | ccRCC | ~1 | [3] |
| A498 | ccRCC | ~1 | [3] |
| ACHN | ccRCC | ~2 | [3] |
| Caki-1 | ccRCC | ~1 | [3] |
Note: IC50 values are approximate and may vary depending on experimental conditions.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
2. Western Blot for PRMT1 and Histone Methylation
-
Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PRMT1 (1:1000), H4R3me2a (1:1000), and a loading control (e.g., β-actin or Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
3. Co-Immunoprecipitation (Co-IP) to Investigate Protein Interactions
-
Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against your protein of interest (e.g., PRMT1) or an IgG control overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting.
4. Chromatin Immunoprecipitation (ChIP) for Histone Marks at Specific Gene Promoters
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitate the chromatin with an antibody against a specific histone modification (e.g., H4R3me2a) or an IgG control.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) with primers specific for the promoter region of a target gene (e.g., LCN2) to quantify the enrichment of the histone mark.
5. Gene Expression Analysis by RT-qPCR
-
Isolate total RNA from sensitive and resistant cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for your genes of interest (e.g., PRMT1, PRMT5, LCN2) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
Logical Relationship for Combination Therapy
Caption: Rationale for using combination therapy to overcome resistance.
References
- 1. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 promotes epigenetic reprogramming associated with acquired chemoresistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. consensus.app [consensus.app]
- 7. Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Understanding the Mechanisms by Which Epigenetic Modifiers Avert Therapy Resistance in Cancer [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. PRMT1 promotes epigenetic reprogramming associated with acquired chemoresistance in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Adjusting DCPT1061 treatment duration for chronic studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting DCPT1061 treatment duration for chronic preclinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended duration for chronic toxicity studies with this compound?
A1: For anticancer pharmaceuticals like this compound intended for use in patients with advanced cancer, regulatory guidelines such as ICH S9 suggest that nonclinical studies of 3 months' duration are generally sufficient to support all phases of clinical development.[1][2] For chronic toxicity studies in rodents, a 6-month duration is also a widely accepted standard.[1] The final decision on study duration should be based on the intended clinical use, the observed toxicity profile in shorter-term studies, and consultation with regulatory authorities.
Q2: How do I establish a safe and effective starting dose for a chronic this compound study?
A2: Establishing the Maximum Tolerated Dose (MTD) from shorter-term studies (e.g., 2-4 weeks) is a crucial first step. The MTD is the highest dose that does not cause unacceptable toxicity. For chronic studies, it is advisable to start at a dose level at or below the MTD and include lower dose groups to assess the dose-response relationship over time. Dose range-finding studies are essential for this purpose.[3]
Q3: What are the key endpoints to monitor for long-term efficacy of this compound?
A3: Beyond primary tumor growth inhibition, chronic studies should evaluate more comprehensive efficacy endpoints. These can include:
-
Overall Survival (OS): The time from treatment initiation until death.[4]
-
Progression-Free Survival (PFS): The time from treatment initiation until tumor progression or death.[4]
-
Metastasis: Monitoring for the development of distant metastases.
-
Biomarker Modulation: Assessing target engagement and downstream pathway inhibition in tumor tissue at different time points. For this compound, this would include measuring levels of PRMT1, H4R3me2a, LCN2, and phosphorylated AKT and RB.[5]
Q4: What are the potential long-term toxicities associated with PRMT inhibitors like this compound?
A4: While specific long-term toxicity data for this compound is not extensively published, preclinical and clinical studies of other PRMT5 inhibitors have reported dose-limiting toxicities, primarily hematological, such as thrombocytopenia, anemia, and neutropenia.[6][7] Therefore, regular monitoring of complete blood counts is highly recommended during chronic this compound studies. Other potential toxicities should be assessed through regular clinical observations, body weight measurements, and comprehensive histopathological analysis at the end of the study.
Q5: How can I monitor for and investigate acquired resistance to this compound?
A5: Acquired resistance is a significant concern in long-term targeted therapy.[8][9] Monitoring for resistance can involve:
-
Tumor Growth Kinetics: A change in the rate of tumor growth after an initial response may indicate resistance.
-
In vivo Imaging: Techniques like PET imaging can non-invasively monitor changes in tumor metabolism or other cellular processes that may precede anatomical changes.
-
Biomarker Analysis: At the time of suspected resistance, tumor samples can be analyzed for alterations in the drug target (PRMT1) or downstream signaling pathways.
-
Genomic and Transcriptomic Analysis: Sequencing of resistant tumors can identify mutations or changes in gene expression that contribute to resistance. Preclinical models such as patient-derived xenografts (PDXs) are valuable for studying the mechanisms of acquired resistance.[8]
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Morbidity
Symptoms:
-
Significant body weight loss (>15-20%).
-
Adverse clinical signs (e.g., lethargy, ruffled fur, hunched posture).
-
Abnormal hematological parameters.
Possible Causes:
-
The chronic dose is too high.
-
Cumulative toxicity.
-
Off-target effects.
Troubleshooting Steps:
-
Confirm Observations: Re-weigh the animals and perform a thorough clinical examination. Collect blood samples for immediate analysis.
-
Dose De-escalation or Interruption:
-
Temporarily halt dosing to allow for recovery.
-
If toxicity resolves, consider restarting at a lower dose (e.g., 50-75% of the original dose).
-
Alternatively, switch to an intermittent dosing schedule (e.g., 4 days on, 3 days off) to reduce cumulative exposure.[10]
-
-
Supportive Care: Provide supportive care as recommended by veterinary staff (e.g., hydration, nutritional support).
-
Necropsy and Histopathology: If an animal is euthanized due to toxicity, perform a full necropsy and histopathological analysis to identify the target organs of toxicity.
Issue 2: Lack of Efficacy or Tumor Relapse
Symptoms:
-
Tumor growth rate is similar to or exceeds that of the vehicle control group.
-
Initial tumor regression or stasis is followed by re-growth.
Possible Causes:
-
Suboptimal dose or dosing schedule.
-
Acquired resistance.
-
Poor drug exposure.
Troubleshooting Steps:
-
Verify Drug Formulation and Administration: Ensure the drug formulation is correct and that the administration was performed as intended.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure plasma and tumor concentrations of this compound to confirm adequate exposure. Analyze tumor tissue for target engagement (e.g., reduced H4R3me2a levels).
-
Investigate Acquired Resistance:
-
Combination Therapy: In cases of acquired resistance, consider introducing a second agent. For this compound, combining it with a therapy that targets a parallel or downstream pathway could be a rational approach.
Data Summary Tables
Table 1: Recommended Durations for Chronic Preclinical Studies for Anticancer Agents
| Study Type | Species | Recommended Duration | Regulatory Guideline |
| Chronic Toxicity | Rodent | 3 - 6 months | ICH S9, ICH M3(R2)[1] |
| Chronic Toxicity | Non-rodent | 3 - 9 months | ICH M3(R2)[1] |
| Carcinogenicity | Rodent | 24 months | ICH S1 |
Table 2: Potential Dose-Limiting Toxicities of PRMT Inhibitors
| Toxicity Class | Specific Manifestations | Monitoring Parameters |
| Hematological | Anemia, Thrombocytopenia, Neutropenia | Complete Blood Counts (CBC) with differentials |
| General | Weight loss, Decreased activity | Body weight, Clinical observations |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) for Chronic Studies
-
Animal Model: Select the appropriate tumor-bearing rodent model.
-
Dose Range Finding: Based on acute toxicity data, select a range of 3-5 dose levels of this compound.
-
Treatment Administration: Administer this compound daily for 2-4 weeks via the intended clinical route.
-
Monitoring:
-
Measure body weight daily.
-
Perform clinical observations daily for signs of toxicity.
-
Measure tumor volume 2-3 times per week.
-
Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry.
-
-
Endpoint: The MTD is defined as the highest dose that results in no more than 10-15% mean body weight loss and does not induce severe, life-threatening toxicities.
Protocol 2: Monitoring and Responding to Treatment-Emergent Toxicity
-
Regular Monitoring:
-
During the first 4 weeks of a chronic study, monitor body weight and clinical signs 3 times per week.
-
After the initial month, monitoring frequency can be reduced to once or twice a week if the treatment is well-tolerated.
-
Perform interim blood collections (e.g., monthly) for hematology.
-
-
Toxicity Grading: Establish a clear grading scale for clinical observations and body weight loss (e.g., Grade 1: <10% weight loss; Grade 2: 10-15% weight loss; Grade 3: >15% weight loss).
-
Actionable Thresholds:
-
Grade 1: Continue treatment and increase monitoring frequency.
-
Grade 2: Implement a dose reduction (e.g., by 25%) or a brief drug holiday (e.g., 2-3 days).
-
Grade 3: Immediately halt treatment. Provide supportive care. Once the animal recovers to Grade 1, consider re-initiating treatment at a significantly lower dose (e.g., 50% of the last tolerated dose).
-
Visualizations
References
- 1. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 4. quanticate.com [quanticate.com]
- 5. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 7. onclive.com [onclive.com]
- 8. Acquired resistance in cancer: towards targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Assessing DCPT1061 Cytotoxicity
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for evaluating the cytotoxicity of DCPT1061 using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cancer cells? A1: this compound is a potent and specific inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). PRMT1 is often overexpressed in various cancers, and its inhibition has been shown to suppress cell growth, induce G1 cell cycle arrest, and promote apoptosis.[1][2][3] Therefore, treatment with this compound is expected to decrease cell viability and proliferation.
Q2: Which cell viability assay should I choose for initial screening of this compound cytotoxicity? A2: For initial screening and determining the IC50 value, a metabolic assay like the MTT or MTS assay is recommended. These assays are colorimetric, relatively quick, high-throughput, and provide a good indication of overall cell health and metabolic activity.[4][5]
Q3: My MTT assay shows a decrease in signal. Does this automatically mean this compound is cytotoxic? A3: Not necessarily. A decrease in the signal from metabolic assays like MTT indicates a reduction in metabolic activity, which can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[6] Since this compound is known to induce G1 cell cycle arrest, it's crucial to follow up with assays that specifically measure cell death, such as Annexin V/PI staining or caspase activity assays, to distinguish between these two outcomes.[1][3]
Q4: How can I confirm that this compound is inducing apoptosis? A4: To confirm apoptosis, you should use assays that detect specific hallmarks of programmed cell death. The Annexin V/PI assay is excellent for distinguishing between early apoptotic, late apoptotic, and necrotic cells by detecting phosphatidylserine (B164497) externalization.[7] Additionally, measuring the activity of executioner caspases like caspase-3 and caspase-7 provides direct evidence of the apoptotic cascade being activated.[8][9]
Experimental Workflows and Signaling
The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and the mechanism of action for key assays.
References
- 1. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com.cn]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Managing Potential Thromboembolic Events with PRMT1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential for thromboembolic events associated with the use of Protein Arginine Methyltransferase 1 (PRMT1) inhibitors.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the known association between PRMT1 inhibitors and thromboembolic events?
A1: The link between PRMT1 and thrombosis is an active area of research. While some studies suggest PRMT1 inhibitors may have antiplatelet effects, clinical trial data for at least one PRMT1 inhibitor, GSK3368715, showed an increased incidence of thromboembolic events (TEEs), including pulmonary embolism and portal vein thrombosis.[1] The precise mechanisms are not fully elucidated, but PRMT1 is known to be involved in various signaling pathways that can influence hemostasis.[2]
Q2: How does PRMT1 mechanistically influence platelet function and coagulation?
A2: PRMT1 plays a complex role. On one hand, research indicates that PRMT1 is necessary for normal platelet function.[3][4] Inhibition of PRMT1 in isolated human platelets has been shown to impair their ability to aggregate in response to agonists like thrombin and collagen.[4][5][6] This is potentially due to reduced activation of the critical platelet integrin αIIbβ3.[6] Conversely, PRMT1 also methylates and modulates ADAMTS13, an enzyme crucial for cleaving von Willebrand factor (vWF).[7][8] Inhibition of PRMT1 reduces the secretion of ADAMTS13, which could theoretically lead to a pro-thrombotic state by allowing for larger, more reactive vWF multimers. This dual role highlights the need for careful assessment of any new PRMT1 inhibitor.
Q3: My PRMT1 inhibitor is showing anti-platelet activity in vitro. Does this mean it's safe from causing thrombosis in vivo?
A3: Not necessarily. While in vitro anti-platelet activity might suggest a reduced risk of thrombosis, it does not guarantee safety in a complex biological system.[9] The pro-thrombotic events observed with GSK3368715 in a clinical setting, despite preclinical data suggesting anti-proliferative effects, underscore this point.[1] Off-target effects, impacts on endothelial cells, or modulation of other hemostatic pathways like the regulation of ADAMTS13 could contribute to a paradoxical pro-thrombotic outcome in vivo.[7] Therefore, both in vitro and in vivo models are essential for a comprehensive risk assessment.[10][11][12]
Q4: What are the essential assays I should perform to screen my PRMT1 inhibitor for thromboembolic risk?
A4: A tiered approach is recommended.
-
In Vitro/Ex Vivo: Start with platelet aggregation assays using human and animal platelets.[13] Assess platelet activation markers (e.g., P-selectin) by flow cytometry. Evaluate effects on the coagulation cascade using PT and aPTT assays.
-
In Vivo: If in vitro results raise concerns or for comprehensive safety profiling, proceed to in vivo thrombosis models.[10][11] Commonly used models include the ferric chloride (FeCl3)-induced arterial thrombosis model and venous thrombosis models.[14] Bleeding time assays should also be conducted to understand the overall impact on hemostasis.
Section 2: Experimental Protocols & Data Presentation
Protocol 1: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is adapted from standard laboratory procedures for assessing platelet function.[13][15]
Objective: To determine the effect of a PRMT1 inhibitor on agonist-induced platelet aggregation.
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors (who have abstained from antiplatelet medication for at least 14 days) into tubes containing 3.2% sodium citrate (B86180) (9:1 blood-to-anticoagulant ratio).[13]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature without brake. Carefully aspirate the upper PRP layer.[13]
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2,000 x g for 20 minutes to obtain PPP, which will be used to set the 100% aggregation baseline.
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C in an aggregometer.
-
Add the PRMT1 inhibitor (at various concentrations) or vehicle control to the PRP and incubate for a predetermined time (e.g., 15-60 minutes). Note: Some PRMT inhibitors require several hours of incubation to see an effect on platelet function.[4][5]
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add a platelet agonist (e.g., ADP, collagen, thrombin) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is calculated. The effect of the inhibitor is often reported as an IC50 value.
Data Presentation Table:
| PRMT1 Inhibitor | Agonist (Concentration) | Incubation Time (min) | Max Aggregation (%) Vehicle | Max Aggregation (%) Inhibitor | IC50 (µM) |
| Compound X | ADP (5 µM) | 60 | 85 ± 5 | (Dose-dependent values) | |
| Compound X | Collagen (2 µg/mL) | 60 | 90 ± 4 | (Dose-dependent values) | |
| MS023 | Thrombin (0.1 U/mL) | 240 | 88 ± 6 | (Dose-dependent values) | ~15-20[4] |
| Furamidine | Thrombin (0.1 U/mL) | 240 | 88 ± 6 | (Dose-dependent values) | ~5-10[4] |
Data shown for MS023 and Furamidine are estimates based on published findings. Researchers should generate their own data.
Protocol 2: In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This is a widely used model to evaluate arterial thrombosis.[10][14]
Objective: To assess the pro-thrombotic or anti-thrombotic effect of a PRMT1 inhibitor in an in vivo setting.
Methodology:
-
Animal Preparation: Anesthetize a rodent (e.g., mouse or rat) according to approved institutional animal care protocols.
-
Surgical Procedure: Surgically expose the common carotid artery.
-
Drug Administration: Administer the PRMT1 inhibitor or vehicle control via the appropriate route (e.g., intravenous, oral) at a specific time point before injury.
-
Thrombosis Induction: Apply a filter paper saturated with FeCl₃ solution (e.g., 5-10%) to the adventitial surface of the artery for approximately 3 minutes to induce endothelial injury.
-
Monitoring: Monitor blood flow using a Doppler flow probe. The primary endpoint is the time to complete occlusion of the vessel.
-
Data Analysis: Compare the time to occlusion between the vehicle-treated and inhibitor-treated groups. A shorter time to occlusion suggests a pro-thrombotic effect, while a longer time suggests an anti-thrombotic effect.
Data Presentation Table:
| Treatment Group (Dose) | N | Time to Occlusion (minutes, Mean ± SEM) | Incidence of Occlusion (%) |
| Vehicle Control | 10 | ||
| PRMT1 Inhibitor (Low Dose) | 10 | ||
| PRMT1 Inhibitor (High Dose) | 10 | ||
| Positive Control (e.g., Aspirin) | 10 |
Section 3: Troubleshooting Guides
Issue 1: High Variability in Platelet Aggregation Assays
| Potential Cause | Troubleshooting Step | Reference |
| Pre-analytical Variables | Ensure consistent blood draw technique (e.g., clean venipuncture, discard first few mL). Process samples within 4 hours of collection. Do not chill samples. | [13][15] |
| Donor-to-Donor Variability | Acknowledge inherent biological differences. Pool data from multiple donors (n > 3) for robust conclusions. Screen donors for medications that affect platelets. | [13][16] |
| Inconsistent Agonist Activity | Prepare fresh agonist solutions for each experiment. Perform a dose-response curve for the agonist to ensure a submaximal concentration is used for inhibition studies. | [13] |
| Spontaneous Platelet Activation | Minimize sample handling and agitation. Ensure all plastics are polypropylene. Rest PRP for 30 minutes before use. Check for spontaneous aggregation in a control cuvette without agonist. | [16] |
Issue 2: In vivo Thrombosis Model Results Contradict In Vitro Data
| Potential Cause | Troubleshooting Step | Reference |
| Pharmacokinetics/Pharmacodynamics | Ensure the inhibitor reaches the target tissue at a sufficient concentration and for an adequate duration. Measure plasma levels of the drug and target engagement (e.g., ADMA levels) in vivo. | [1] |
| Off-Target Effects | The inhibitor may affect other cell types involved in thrombosis, such as endothelial cells or neutrophils, in a way not captured by isolated platelet assays. | [9] |
| Complex Biological Response | The inhibitor might have dual effects, e.g., inhibiting platelet aggregation but also inhibiting a natural anticoagulant mechanism, with the net result being pro-thrombotic. Investigate effects on endothelial function and coagulation factors. | [7] |
| Animal Model Specifics | The physiology of hemostasis can differ between species. Consider the relevance of the chosen animal model to human physiology. | [10][11] |
Section 4: Visualizations (Signaling Pathways & Workflows)
Caption: Dual effects of PRMT1 inhibition on thrombosis pathways.
Caption: Workflow for assessing thromboembolic risk of PRMT1 inhibitors.
References
- 1. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Arginine Methylation Impairs Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of Arginine Methylation Impairs Platelet Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginine Methylation by PRMT1 Affects ADAMTS13 Secretion and Enzymatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emulatebio.com [emulatebio.com]
- 10. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Leading Provider of Thrombosis Model | PORSOLT [porsolt.com]
- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 16. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Showdown: Unpacking the Efficacy of PRMT1 Inhibitors DCPT1061 and GSK3368715
In the rapidly evolving landscape of epigenetic drug discovery, two potent inhibitors of Protein Arginine Methyltransferase 1 (PRMT1), DCPT1061 and GSK3368715, have emerged as significant research tools. Both compounds target a key enzyme implicated in a variety of cancers, offering distinct profiles of activity and potential therapeutic applications. This guide provides a comprehensive comparison of their efficacy, supported by available preclinical data, and details the experimental methodologies used to generate these findings.
Mechanism of Action: Targeting a Key Epigenetic Regulator
Both this compound and GSK3368715 are potent and selective inhibitors of Type I Protein Arginine Methyltransferases (PRMTs), with a primary focus on PRMT1. PRMT1 is responsible for the asymmetric dimethylation of arginine residues on histone and non-histone proteins, a post-translational modification that plays a crucial role in the regulation of gene expression, DNA repair, and signal transduction pathways.[1][2] By inhibiting PRMT1, these compounds disrupt these cellular processes, leading to anti-proliferative effects in cancer cells.
GSK3368715 is described as a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[3] This mechanism of action results in a global reduction of asymmetric dimethylarginine (ADMA) levels and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[3] this compound also functions by inhibiting PRMT1, leading to reduced H4R3me2a (asymmetric dimethylation of histone H4 at arginine 3), a specific mark of PRMT1 activity.[4]
In Vitro Efficacy: A Look at the Numbers
Quantitative analysis of the half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available in vitro efficacy data for both this compound and GSK3368715 against various PRMT enzymes and cancer cell lines. It is important to note that a direct head-to-head comparison across a comprehensive and identical panel of cell lines is not publicly available.
Table 1: this compound In Vitro Selectivity [5]
| Target | Inhibition at 5 nM |
| PRMT1 | High |
| PRMT3 | Low |
| PRMT4 (CARM1) | Low |
| PRMT6 | High |
| PRMT8 | High |
| PRMT5 | Low |
Data from supplementary information indicating high or low inhibition without specific IC50 values.
Table 2: GSK3368715 In Vitro Potency against PRMT Enzymes [3][6]
| Enzyme | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Table 3: GSK3368715 Anti-proliferative Activity in Cancer Cell Lines [6]
| Cell Line | Cancer Type | gIC50 (nM) | Notes |
| Toledo | Diffuse Large B-Cell Lymphoma (DLBCL) | 59 | Cytotoxic response |
| OCI-Ly1 | Diffuse Large B-Cell Lymphoma (DLBCL) | - | Cytostatic response |
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
The anti-tumor activity of both compounds has been evaluated in various xenograft models. The following tables summarize the reported in vivo efficacy.
Table 4: this compound In Vivo Efficacy in Xenograft Models
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings | Reference |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Caki-1 CDX | 30 mg/kg/day | Significant tumor growth suppression | [4] |
| Melanoma | B16-F10 Syngeneic | 30 mg/kg | Potent antitumor response | [7] |
Table 5: GSK3368715 In Vivo Efficacy in Xenograft Models [8]
| Cancer Model | Xenograft Type | Treatment and Dosage | Tumor Growth Inhibition (TGI) |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg, oral | 78% |
| Pancreatic Cancer | BxPC-3 | 300 mg/kg, oral | 97% |
| Clear Cell Renal Carcinoma | ACHN | 150 mg/kg, oral | 98% |
| Triple-Negative Breast Cancer | MDA-MB-468 | 150 mg/kg, oral | 85% |
| Diffuse Large B-Cell Lymphoma | Toledo | >75 mg/kg, oral | Tumor regression |
Clinical Development of GSK3368715
GSK3368715 entered a Phase 1 clinical trial for patients with advanced solid tumors (NCT03666988).[9] However, the study was terminated early due to a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at the tested doses, with stable disease being the best response observed in 29% of patients.[9]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for Graphviz.
Detailed Experimental Protocols
Cell Proliferation (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[10]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 to 20,000 cells per well and allow them to attach overnight.[11]
-
Compound Treatment: Treat cells with a range of concentrations of this compound or GSK3368715 for 72-96 hours.
-
Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[10]
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.[10]
-
Washing: Remove unbound dye by washing with 1% acetic acid.[10]
-
Solubilization and Measurement: Solubilize the protein-bound dye with 10 mM Tris base solution and measure the absorbance at 510-570 nm.[11]
Western Blot for Histone Methylation
This protocol is used to detect the levels of asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a), a direct target of PRMT1.
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H4R3me2a overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[13]
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of PRMT1 inhibitors in vivo.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., Caki-1 for ccRCC) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[14]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Randomization and Treatment: When tumors reach a volume of approximately 100-200 mm³, randomize mice into treatment and control groups. Administer the compounds (e.g., this compound at 30 mg/kg/day) or vehicle control via oral gavage.
-
Efficacy Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
References
- 1. Facebook [cancer.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of PRMT1 Inhibitors: DCPT1061 and MS023 in Clear Cell Renal Cell Carcinoma
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two promising investigational molecules, DCPT1061 and MS023, for the treatment of clear cell renal cell carcinoma (ccRCC). This document synthesizes available preclinical data to highlight the distinct and overlapping mechanisms of action, efficacy, and experimental validation of these two Protein Arginine Methyltransferase 1 (PRMT1) inhibitors.
Clear cell renal cell carcinoma, the most prevalent form of kidney cancer, is characterized by a high degree of resistance to conventional chemotherapy and radiation.[1] The discovery of epigenetic regulators as drivers of ccRCC has opened new avenues for targeted therapies. Among these, PRMT1 has emerged as a significant therapeutic target, with its overexpression linked to poor patient outcomes.[2][3] Both this compound and MS023 are potent inhibitors of PRMT1, demonstrating significant anti-tumor activity in preclinical models of ccRCC. This guide offers a side-by-side comparison of their performance based on published experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and MS023 in ccRCC models, providing a snapshot of their efficacy and mechanistic profiles.
Table 1: In Vitro Efficacy of this compound and MS023 in ccRCC Cell Lines
| Parameter | This compound | MS023 | Cell Lines Tested |
| Target | PRMT1[2][4] | Type I PRMTs (PRMT1, PRMT3, PRMT4, PRMT6, PRMT8)[1] | - |
| IC50 Range | Not explicitly stated, but effective at micromolar concentrations[2] | 0.4 µM to 6 µM[1] | 786-O, A498, Caki-1, RCC243, and others[1][2] |
| Mechanism of Action | Induces G1 cell cycle arrest[2][3] | Impairs cell cycle and DNA damage repair pathways[1][5] | - |
Table 2: In Vivo Efficacy of this compound and MS023 in ccRCC Xenograft Models
| Parameter | This compound | MS023 | Animal Model |
| Administration Route | Intraperitoneal (IP) injection[2] | Intraperitoneal (IP) injection[1] | Cell-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX)[2] |
| Effect on Tumor Growth | Significant suppression of tumor growth[2][3] | Significant suppression of tumor growth[1] | - |
| Combination Therapy | Sensitizes ccRCC to sunitinib (B231) treatment[2][3] | Data not available | - |
Signaling Pathways and Mechanisms of Action
This compound and MS023, while both targeting PRMT1, appear to exert their anti-cancer effects through distinct downstream signaling pathways.
This compound: This novel and potent PRMT1 inhibitor has been shown to dramatically induce G1 cell cycle arrest and suppress the growth of ccRCC cells.[2][3] Mechanistically, the inhibition of PRMT1 by this compound leads to a reduction in the histone mark H4R3me2a at the promoter region of the Lipocalin 2 (LCN2) gene.[2] This epigenetic silencing of LCN2 transcription results in decreased secretion of the LCN2 protein.[2] The subsequent reduction in LCN2-mediated signaling through its receptor leads to decreased phosphorylation of AKT (p-AKT) and Retinoblastoma protein (p-RB), key regulators of cell cycle progression.[2][3] This cascade ultimately culminates in G1 phase arrest of the cell cycle.[2]
MS023: As a broader inhibitor of type I PRMTs, MS023 also demonstrates potent anti-tumorigenic effects in ccRCC, with PRMT1 being the critical dependency for its activity.[1] Treatment with MS023 leads to significant impairments in the cell cycle and, notably, in DNA damage repair pathways.[1][5] The inhibition of PRMT1 by MS023 results in widespread disruptions in mRNA metabolism, leading to the accumulation of R-loops (three-stranded nucleic acid structures) and subsequent DNA damage.[1] This accumulation of unresolved DNA damage is a key contributor to the anti-proliferative effects of MS023.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and MS023.
Cell Viability and Proliferation Assays
To assess the anti-proliferative effects of the compounds, ccRCC cell lines were treated with varying concentrations of this compound or MS023. Cell viability was typically measured after a set incubation period (e.g., 7 days for MS023) using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay or real-time cell confluence monitoring with an Incucyte® Live-Cell Analysis System.[1]
Western Blotting
Western blotting was employed to determine the expression levels of key proteins in the signaling pathways. Following treatment with the inhibitors, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against targets such as PRMT1, asymmetric dimethylarginine (aDMA), H4R3me2a, p-AKT, and p-RB.[1][2]
In Vivo Xenograft Studies
The in vivo efficacy of the inhibitors was evaluated using immunodeficient mice bearing ccRCC tumor xenografts (either cell-derived or patient-derived).[1][2] Mice were treated with the compounds (e.g., via intraperitoneal injection) for a specified duration. Tumor volume and body weight were monitored regularly to assess treatment efficacy and toxicity.[1][2] At the end of the study, tumors were often excised for further analysis, such as western blotting or immunohistochemistry.[2]
Conclusion
Both this compound and MS023 represent promising therapeutic strategies for clear cell renal cell carcinoma by targeting the epigenetic regulator PRMT1. While they share a common primary target and demonstrate significant anti-tumor efficacy, their downstream mechanisms of action appear to diverge. This compound primarily induces G1 cell cycle arrest through the LCN2-AKT-RB signaling axis. In contrast, MS023 disrupts RNA metabolism, leading to R-loop accumulation and DNA damage, which in turn impairs cell cycle progression.
The data for this compound suggests a potential for combination therapy with existing treatments like sunitinib. Further head-to-head studies are warranted to directly compare the efficacy, safety, and pharmacokinetic profiles of these two inhibitors. Such studies will be crucial in determining which compound, or potentially which patient population, is best suited for future clinical development in the treatment of ccRCC.
References
- 1. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma [thno.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
Validating the On-Target Effects of DCPT1061 on PRMT1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of DCPT1061, a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), with other known PRMT1 inhibitors, GSK3368715 and AMI-1. The information presented herein is supported by experimental data to aid researchers in evaluating this compound for their specific applications.
Introduction to PRMT1 Inhibition
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including gene transcription, signal transduction, and DNA repair. Dysregulation of PRMT1 activity has been implicated in several diseases, most notably cancer, making it an attractive therapeutic target. This guide focuses on this compound and compares its on-target validation with other well-characterized PRMT1 inhibitors.
Biochemical Potency and Selectivity
A critical aspect of a chemical probe or therapeutic agent is its potency and selectivity for the intended target. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound, GSK3368715, and AMI-1 against a panel of PRMT enzymes.
| Enzyme | This compound IC50 (nM) | GSK3368715 IC50 (nM)[1] | AMI-1 IC50 (µM)[2][3] |
| PRMT1 | Potent (exact value not publicly disclosed) | 3.1 | 8.8 (human) |
| PRMT3 | Less inhibitory | 48 | Inhibits |
| PRMT4 | Less inhibitory | 1148 | Inhibits |
| PRMT5 | Less inhibitory | >10,000 | Inhibits |
| PRMT6 | Potent | 5.7 | Inhibits |
| PRMT8 | Potent | 1.7 | Not specified |
Note: Data for each inhibitor may be from different experimental sources and conditions.
This compound demonstrates potent inhibition of PRMT1, PRMT6, and PRMT8, with weaker activity against PRMT3, PRMT4, and PRMT5.[4] GSK3368715 is a highly potent inhibitor of PRMT1, PRMT6, and PRMT8, with good selectivity against PRMT4 and PRMT5.[1] AMI-1 is a less potent, broad-spectrum PRMT inhibitor, showing activity against both type I (PRMT1, 3, 4, 6) and type II (PRMT5) enzymes.[2]
On-Target Cellular Activity
Validation of on-target effects within a cellular context is crucial. This is typically achieved by measuring the levels of specific methylation marks catalyzed by PRMT1 and observing cellular phenotypes consistent with target inhibition.
Reduction of PRMT1-Specific Methylation Marks
PRMT1 is the primary enzyme responsible for the formation of asymmetric dimethylarginine (ADMA) and the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a). Inhibition of PRMT1 is expected to decrease the cellular levels of these marks.
| Inhibitor | Effect on Cellular ADMA | Effect on Cellular H4R3me2a |
| This compound | Dose-dependent reduction | Dose-dependent reduction |
| GSK3368715 | Global reduction | Reduction |
| AMI-1 | Reduction | Reduction |
Note: The table provides a qualitative summary. Direct quantitative comparison across inhibitors from a single study is not available.
Cellular Phenotypes of PRMT1 Inhibition
Inhibition of PRMT1 has been shown to impact cell proliferation and cell cycle progression. The following table summarizes the observed effects of the three inhibitors on these cellular processes.
| Inhibitor | Effect on Cell Proliferation | Effect on Cell Cycle |
| This compound | Dose-dependent inhibition in ccRCC cells | Induces G1 arrest in ccRCC cells |
| GSK3368715 | Anti-proliferative effects on a broad range of cancer cell lines | Not specified |
| AMI-1 | Reduces viability and proliferation in rhabdomyosarcoma cells | Induces G1 arrest in rhabdomyosarcoma cells[5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: PRMT1 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Validating PRMT1 Inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for H4R3me2a and ADMA Levels
-
Cell Lysis: Treat cells with the PRMT1 inhibitor or vehicle control for the desired time. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against H4R3me2a, ADMA, total Histone H4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify changes in protein levels.
SRB Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PRMT1 inhibitor or vehicle control and incubate for the desired duration (e.g., 72 hours).
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Solubilization and Absorbance Measurement: Wash away unbound dye with 1% acetic acid and air dry the plates. Solubilize the bound dye with 10 mM Tris base solution and measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cell number.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Inhibitor Treatment: Treat the cells with the PRMT1 inhibitor or vehicle control at various concentrations.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The results are expressed as a percentage of the vehicle-treated control.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the PRMT1 inhibitor or vehicle control. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Conclusion
The available data indicates that this compound is a potent inhibitor of PRMT1 with on-target cellular effects, including the reduction of PRMT1-specific methylation marks and the inhibition of cancer cell proliferation through G1 cell cycle arrest. Its selectivity profile suggests it is a valuable tool for studying the functions of PRMT1, PRMT6, and PRMT8. When compared to GSK3368715, another potent and selective type I PRMT inhibitor, and the broader spectrum inhibitor AMI-1, this compound demonstrates a distinct profile that warrants further investigation. This guide provides a foundational comparison to assist researchers in selecting the most appropriate tool for their studies on PRMT1 biology and its role in disease.
References
A Head-to-Head Comparison of DCPT1061 with Other PRMT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel PRMT1 inhibitor, DCPT1061, with other well-characterized inhibitors of the same target, GSK3368715 and MS023. The information presented is intended to aid researchers in selecting the most appropriate tool for their studies in oncology and other fields where PRMT1 activity is a critical factor.
Introduction to PRMT1 Inhibition
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme responsible for the majority of arginine methylation in mammalian cells. It plays a crucial role in various cellular processes, including gene transcription, DNA repair, and signal transduction. Dysregulation of PRMT1 activity has been implicated in numerous diseases, particularly cancer, making it an attractive therapeutic target. This guide focuses on a direct comparison of the biochemical and cellular activities of this compound against other prominent PRMT1 inhibitors.
Biochemical Potency and Selectivity
A critical aspect of a chemical probe or potential therapeutic is its potency and selectivity against its intended target. The following table summarizes the in vitro inhibitory activity of this compound, GSK3368715, and MS023 against a panel of PRMT enzymes.
| Target | This compound (% Inhibition @ 5 nM) | GSK3368715 (IC50, nM) | MS023 (IC50, nM) |
| PRMT1 | ~95%[1] | 3.1[2] | 30[3][4][5] |
| PRMT3 | ~20%[1] | 48[2] | 119[3][4][5] |
| PRMT4 (CARM1) | ~10%[1] | 1148[2] | 83[3][4][5] |
| PRMT5 | <10%[1] | >100,000 | Inactive[6][7] |
| PRMT6 | ~80%[1] | 5.7[2] | 4[3][4][5] |
| PRMT8 | ~70%[1] | 1.7[2] | 5[3][4][5] |
Table 1: Biochemical potency and selectivity of this compound, GSK3368715, and MS023 against a panel of PRMT enzymes.
This compound demonstrates potent inhibition of PRMT1, as well as PRMT6 and PRMT8, with weaker effects on PRMT3 and PRMT4, and minimal inhibition of PRMT5.[1][8][9][10] GSK3368715 is a highly potent inhibitor of PRMT1, PRMT6, and PRMT8, with moderate activity against PRMT3 and significantly less activity against PRMT4.[2][11] MS023 is a potent inhibitor of PRMT6 and PRMT8, with strong activity against PRMT1 and PRMT4, and moderate inhibition of PRMT3.[3][4][5][6]
Cellular Activity and On-Target Engagement
The efficacy of a PRMT1 inhibitor in a cellular context is crucial for its potential as a research tool or therapeutic agent. A key indicator of PRMT1 inhibition in cells is the reduction of asymmetric dimethylarginine (ADMA) levels on histone and non-histone proteins, particularly the H4R3me2a mark.
This compound has been shown to dose-dependently reduce cellular ADMA levels and the PRMT1-mediated methylation mark H4R3me2a in clear cell renal cell carcinoma (ccRCC) cell lines.[9] This on-target engagement leads to the suppression of ccRCC cell proliferation and G1 cell cycle arrest.[9]
GSK3368715 also demonstrates on-target activity by reducing global ADMA levels in preclinical cancer models.[11] In a Phase 1 clinical trial in patients with advanced solid tumors, target engagement was observed in the blood.[11]
MS023 potently decreases cellular levels of H4R3me2a in MCF7 breast cancer cells.[3][6] It also reduces global levels of asymmetric dimethylation while concurrently increasing levels of monomethylation and symmetric dimethylation in cells.[3][6]
A direct comparison in ccRCC cell lines showed that both this compound and GSK3368715 significantly inhibit cell proliferation.[1][10]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
References
- 1. thno.org [thno.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
Assessing the Selectivity of DCPT1061 Against Other Protein Arginine Methyltransferases (PRMTs)
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
DCPT1061 has emerged as a potent inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme implicated in various cancers. Understanding its selectivity across the entire PRMT family is crucial for its development as a targeted therapeutic. This guide provides an objective comparison of this compound's performance against other PRMTs, supported by available experimental data and detailed methodologies.
Quantitative Selectivity Profile of this compound
This compound demonstrates potent in vitro inhibition of PRMT1, PRMT6, and PRMT8, while exhibiting significantly less activity against PRMT3, PRMT4, and PRMT5.[1][2][3][4][5][6] This selectivity is critical for minimizing off-target effects and enhancing the therapeutic window.
A summary of the inhibitory activity of this compound against a panel of PRMTs, as determined by AlphaLISA and radioisotope assays, is presented below.
| Target PRMT | Inhibition Rate at 5 nM this compound | IC50 Value |
| PRMT1 | High | Data Not Available |
| PRMT3 | Low | Data Not Available |
| PRMT4 (CARM1) | Low | Data Not Available |
| PRMT5 | Low | Data Not Available |
| PRMT6 | High | Data Not Available |
| PRMT8 | High | Data Not Available |
| Table 1: In vitro selectivity of this compound against various PRMT family members. The inhibition rate is based on data from assays conducted at a 5 nM concentration of this compound.[7] Specific IC50 values are not yet publicly available. |
Experimental Protocols
The selectivity of this compound has been assessed using established biochemical assays. The following are detailed methodologies for the key experiments cited.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Screen for PRMT Inhibition
This assay quantitatively measures the enzymatic activity of PRMTs by detecting the methylation of a biotinylated substrate.
Principle: The AlphaLISA technology relies on the proximity of a donor and an acceptor bead. When a biotinylated substrate is methylated by a PRMT, an antibody specific to the methylated epitope on the substrate, conjugated to an acceptor bead, binds to it. A streptavidin-coated donor bead binds to the biotin (B1667282) tag on the substrate. When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. The intensity of this signal is proportional to the level of substrate methylation.
Detailed Protocol:
-
Reaction Setup: In a 384-well plate, combine the following in assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20):
-
PRMT enzyme (e.g., recombinant human PRMT1, PRMT3, PRMT4, PRMT5, PRMT6, or PRMT8).
-
Biotinylated peptide substrate (e.g., a histone-derived peptide).
-
S-adenosyl-L-methionine (SAM), the methyl donor.
-
Varying concentrations of this compound or a vehicle control (DMSO).
-
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection:
-
Add AlphaLISA acceptor beads conjugated with an antibody specific to the methylated substrate.
-
Add streptavidin-coated donor beads.
-
Incubate in the dark at room temperature for a specified time (e.g., 30-60 minutes) to allow for bead-substrate binding.
-
-
Data Acquisition: Read the plate using an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Radiometric Filter-Binding Assay for PRMT Activity
This assay measures the transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to a protein or peptide substrate.
Principle: The enzymatic reaction is carried out in the presence of [³H]-SAM. After the reaction, the radiolabeled substrate is separated from the unincorporated [³H]-SAM by binding the substrate to a filter membrane. The amount of radioactivity retained on the filter is proportional to the enzyme's activity.
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM DTT).
-
Recombinant PRMT enzyme.
-
Peptide or protein substrate (e.g., histone H4).
-
[³H]-SAM.
-
Varying concentrations of this compound or a vehicle control (DMSO).
-
-
Incubation: Incubate the reaction at 37°C for a defined time (e.g., 30-60 minutes).
-
Reaction Termination and Filtration:
-
Spot the reaction mixture onto a phosphocellulose filter membrane (e.g., P81 paper). The positively charged membrane binds the peptide/protein substrate.
-
Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
-
Scintillation Counting:
-
Place the dried filter paper into a scintillation vial.
-
Add scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways of Targeted PRMTs
Understanding the signaling pathways in which PRMT1, PRMT6, and PRMT8 are involved provides context for the potential therapeutic effects of this compound.
PRMT1 Signaling
PRMT1 is the predominant PRMT in mammalian cells and plays a crucial role in various cellular processes, including signal transduction, transcriptional regulation, and DNA damage repair. In cancer, PRMT1 has been shown to be involved in pathways such as:
-
EGFR Signaling: PRMT1 can methylate and activate the Epidermal Growth Factor Receptor (EGFR), promoting cancer cell proliferation.
-
AKT/mTOR Pathway: PRMT1 can influence the activity of the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival.
PRMT6 Signaling
PRMT6 is involved in transcriptional repression and has been implicated in cancer progression. Its known signaling roles include:
-
DNA Damage Response: PRMT6 plays a role in the cellular response to DNA damage, a critical process in cancer development and treatment.
-
Transcriptional Regulation: PRMT6 can methylate histones, leading to the repression of tumor suppressor genes.
PRMT8 Signaling
PRMT8 is primarily expressed in the brain but has also been detected in various cancer types.[8][9] Its role in cancer-related signaling is an active area of research.[10][11] Some studies suggest its involvement in:
-
Cancer Stem Cell Function: PRMT8 may contribute to the maintenance of cancer stem cell populations.[1]
-
Regulation of Pluripotency Factors: It has been shown to upregulate pluripotency transcription factors, which are often dysregulated in cancer.[1]
References
- 1. Protein arginine methyltransferase 8 gene enhances the colon cancer stem cell (CSC) function by upregulating the pluripotency transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma [thno.org]
- 5. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
- 8. researchgate.net [researchgate.net]
- 9. PRMT8 demonstrates variant-specific expression in cancer cells and correlates with patient survival in breast, ovarian and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
Cross-validation of DCPT1061's anti-cancer effects in different models
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer effects of DCPT1061, a novel Protein Arginine Methyltransferase 1 (PRMT1) inhibitor, across various preclinical models. The data presented herein is compiled from peer-reviewed studies and is intended to offer an objective overview of this compound's performance, including its single-agent efficacy and its synergistic potential in combination with standard-of-care therapies.
Executive Summary
This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo models of clear cell renal cell carcinoma (ccRCC) and melanoma. Its mechanism of action involves the inhibition of PRMT1, a key enzyme in post-translational modification, leading to cell cycle arrest, apoptosis, and modulation of the tumor microenvironment. Notably, this compound has been shown to sensitize ccRCC to the standard-of-care tyrosine kinase inhibitor, sunitinib. This guide provides a comparative analysis of this compound with other PRMT1 inhibitors, offering a valuable resource for researchers in the field of oncology drug development.
Data Presentation
In Vitro Efficacy of PRMT1 Inhibitors
The following table summarizes the in vitro potency of this compound and comparator PRMT1 inhibitors across various cancer cell lines.
| Compound | Cancer Type | Cell Line(s) | IC50 | Citation(s) |
| This compound | Clear Cell Renal Cell Carcinoma | 786-O, A498, ACHN, Caki-1 | Dose-dependent inhibition of proliferation; specific IC50 values not reported. | [1] |
| MS023 | Clear Cell Renal Cell Carcinoma | Panel of ccRCC cell lines | 0.4 µM to 6 µM | [2] |
| MS023 | Breast Cancer | MCF7 | 9 nM (cellular H4R3me2a inhibition) | [3][4] |
| GSK3368715 | Various Solid & Hematological Malignancies | 249 cancer cell lines | >50% growth inhibition in the majority of cell lines. | [5][6] |
Note: Direct comparative studies of this compound with other PRMT1 inhibitors in the same experimental settings were not available in the reviewed literature.
In Vivo Efficacy of this compound
The table below outlines the in vivo anti-tumor effects of this compound as a single agent and in combination therapy.
| Cancer Model | Treatment | Dosage & Schedule | Key Findings | Citation(s) |
| Clear Cell Renal Cell Carcinoma (CDX & PDX models) | This compound + Sunitinib | Not specified | Remarkably suppressed tumor growth compared to single agents. | [1] |
| Melanoma (B16-F10 syngeneic model) | This compound | 30 mg/kg | Significantly inhibited tumor growth. |
Note: Specific tumor growth inhibition (TGI) percentages and survival data were not detailed in the cited abstracts.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound in Clear Cell Renal Cell Carcinoma
Caption: this compound inhibits PRMT1, leading to reduced LCN2 expression and subsequent cell growth arrest.
Experimental Workflow for In Vitro Anti-Cancer Drug Screening
Caption: A typical workflow for evaluating the in vitro anti-cancer effects of this compound.
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cell Proliferation
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound or comparator compounds for 72 hours.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with various concentrations of this compound or comparator compounds and incubate for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.
Western Blotting for H4R3me2a Detection
This technique is used to detect the levels of asymmetrically dimethylated arginine 3 on histone H4, a specific mark of PRMT1 activity.
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H4R3me2a overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A loading control, such as total Histone H3 or β-actin, should be used to normalize the results.
Conclusion
This compound is a promising anti-cancer agent with demonstrated activity in preclinical models of clear cell renal cell carcinoma and melanoma. Its ability to inhibit PRMT1 and synergize with existing therapies highlights its potential for further clinical development. This guide provides a foundational comparison based on available data, and further head-to-head studies with other PRMT1 inhibitors will be crucial for a more definitive positioning of this compound in the therapeutic landscape.
References
- 1. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. selleckchem.com [selleckchem.com]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Synergistic Anti-Tumor Effects of DCPT1061 and Sunitinib in Clear Cell Renal Cell Carcinoma
A promising therapeutic strategy emerges from the combination of the novel PRMT1 inhibitor, DCPT1061, and the multi-targeted tyrosine kinase inhibitor, sunitinib (B231), for the treatment of clear cell renal cell carcinoma (ccRCC). Preclinical studies have demonstrated that this combination results in a synergistic anti-tumor effect, primarily by overcoming sunitinib-induced resistance mechanisms.
This guide provides a comprehensive comparison of the therapeutic effects of this compound and sunitinib, both as single agents and in combination, supported by experimental data. Detailed protocols for the key assays are provided to enable researchers to replicate and build upon these findings.
Data Presentation
The synergistic effect of combining this compound with sunitinib has been evaluated in ccRCC cell lines. The following tables summarize the quantitative data from these studies.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Synergy |
| Caki-1 | This compound | Not explicitly stated | < 1 | Synergistic |
| Sunitinib | Not explicitly stated | |||
| This compound + Sunitinib | Not explicitly stated |
Note: While the primary study demonstrates a synergistic effect with a Combination Index (CI) of less than 1, specific IC50 values for the individual drugs and the combination in Caki-1 cells were not explicitly provided in the analyzed text. The CI value is a qualitative indicator of synergy.
Experimental Protocols
Detailed methodologies for the key experiments that demonstrate the synergistic effects of this compound and sunitinib are outlined below.
Cell Viability Assay
This protocol is used to assess the effect of this compound and sunitinib on the proliferation of ccRCC cells.
1. Cell Culture:
-
Caki-1 ccRCC cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Cells are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere, they are treated with various concentrations of this compound, sunitinib, or a combination of both drugs for 72 hours.
3. Cell Viability Assessment:
-
Cell proliferation is measured using a standard colorimetric assay, such as the Sulforhodamine B (SRB) assay.
-
The absorbance is read using a microplate reader.
4. Data Analysis:
-
The half-maximal inhibitory concentration (IC50) for each treatment is calculated.
-
The synergistic effect of the drug combination is determined by calculating the Combination Index (CI) using appropriate software. A CI value of less than 1 indicates synergy.
Western Blot Analysis
This protocol is used to analyze the expression levels of key proteins in the signaling pathway affected by the drug combination.
1. Cell Lysis:
-
Caki-1 cells are treated with this compound, sunitinib, or their combination for a specified period.
-
The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
3. Gel Electrophoresis and Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the target proteins (e.g., LCN2, p-AKT, AKT, p-RB, and β-ACTIN as a loading control).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry software, and the expression levels are normalized to the loading control.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: Synergistic mechanism of this compound and sunitinib.
Caption: Experimental workflow for evaluating synergy.
Confirming DCPT1061's On-Target Mechanism Through Genetic Knockdown of PRMT1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological inhibition of Protein Arginine Methyltransferase 1 (PRMT1) by DCPT1061 with the genetic knockdown of PRMT1. This analysis, supported by experimental data, validates this compound's mechanism of action and offers insights into its potential as a therapeutic agent.
This compound is a potent and specific inhibitor of PRMT1, an enzyme that plays a crucial role in various cellular processes, including gene transcription, signal transduction, and DNA damage repair.[1][2][3] Dysregulation of PRMT1 activity has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[4][5][6] This guide delves into the experimental evidence that confirms this compound's on-target effects by comparing its cellular and molecular impacts to those observed following the genetic knockdown of PRMT1.
Performance Comparison: Pharmacological Inhibition vs. Genetic Knockdown
The most direct way to validate the target of a small molecule inhibitor is to compare its effects with the genetic removal of the target protein. Multiple studies have demonstrated that treatment with this compound phenocopies the effects of PRMT1 knockdown, providing strong evidence for its on-target activity.
Key Phenotypic and Molecular Readouts
| Parameter | PRMT1 Genetic Knockdown (siRNA/shRNA) | This compound Treatment | Alternative PRMT1 Inhibitors (e.g., GSK3368715, MS023) | Reference |
| Cell Proliferation | Significantly reduced | Dose-dependent inhibition | Dose-dependent inhibition | [4][6][7] |
| Cell Cycle Progression | G1 phase arrest | G1 phase arrest | G1 phase arrest | [4][6][7] |
| Global Arginine Methylation (ADMA) | Reduced | Dose-dependent reduction | Dose-dependent reduction | [7][8] |
| Histone H4R3me2a Levels | Reduced | Dose-dependent reduction | Dose-dependent reduction | [7][9] |
| LCN2 Expression | Transcriptionally inhibited | Transcriptionally inhibited | Not explicitly stated | [4][6] |
| AKT-RB Signaling Pathway | Inhibited | Inhibited | Not explicitly stated | [4][6] |
| cGAS-STING Pathway Activation | Activated | Activated | Not explicitly stated | [5] |
| Interferon (IFN) Signaling | Activated | Activated | Not explicitly stated | [5][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to confirm the mechanism of this compound.
PRMT1 Genetic Knockdown using shRNA
-
Vector Construction : Short hairpin RNA (shRNA) sequences targeting PRMT1 are designed and cloned into a lentiviral vector, such as pLKO.1. A non-targeting shRNA (e.g., targeting GFP) is used as a control.[12][13]
-
Lentivirus Production : HEK293T cells are co-transfected with the shRNA-containing vector and packaging plasmids (e.g., psPAX2 and pMD2.G) to produce lentiviral particles.[12][13]
-
Cell Transduction : Target cells (e.g., cancer cell lines) are infected with the collected lentivirus.
-
Selection : Infected cells are selected using an appropriate antibiotic, such as puromycin, to generate stable cell lines with knocked-down PRMT1 expression.[12]
-
Validation : The efficiency of PRMT1 knockdown is confirmed by Western blotting or qPCR analysis.[9][13]
Western Blotting for Methylation Marks
-
Cell Lysis : Cells treated with this compound or control vehicle, or cells with PRMT1 knockdown, are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation : The membrane is blocked and then incubated with primary antibodies specific for asymmetric dimethylarginine (ADMA) and histone H4R3me2a. Antibodies against total histone H3 or β-actin are used as loading controls.
-
Detection : The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) system.[7]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, the experimental workflow for target validation, and the logical relationship of the findings.
Caption: PRMT1 signaling pathways affected by this compound and genetic knockdown.
Caption: Workflow for validating the on-target mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual role of PRMT1-dependent arginine methylation in cellular responses to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine methylation catalyzed by PRMT1 is required for B cell activation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Knocking out histone methyltransferase PRMT1 leads to stalled tadpole development and lethality in Xenopus tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PRMT1 Inhibition Activates the Interferon Pathway to Potentiate Antitumor Immunity and Enhance Checkpoint Blockade Efficacy in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.4. Establishment of PRMT1 Knockdown Cell Lines [bio-protocol.org]
- 13. academic.oup.com [academic.oup.com]
Predicting Sensitivity to DCPT1061 Treatment: A Comparative Guide to Potential Biomarkers
For Immediate Release
A deep dive into the molecular landscape of clear cell renal cell carcinoma (ccRCC) has identified promising biomarkers that may predict a patient's sensitivity to the novel therapeutic agent, DCPT1061. This guide provides a comprehensive comparison of these biomarkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in advancing precision oncology.
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme overexpressed in various cancers, including clear cell renal cell carcinoma (ccRCC), where it is associated with poor prognosis.[1] By inhibiting PRMT1, this compound disrupts key signaling pathways that drive tumor growth, offering a promising therapeutic strategy. This guide explores the leading biomarker candidates—PRMT1 and Lipocalin 2 (LCN2)—for predicting sensitivity to this compound, and compares its preclinical efficacy with other therapeutic approaches.
Key Biomarker Candidates for this compound Sensitivity
The selection of patients most likely to respond to this compound is crucial for its successful clinical implementation. Current research points to two key proteins in the this compound mechanism of action as potential predictive biomarkers:
-
Protein Arginine Methyltransferase 1 (PRMT1): As the direct target of this compound, the expression level of PRMT1 in tumor tissue is a primary candidate biomarker. Studies have shown that PRMT1 is significantly upregulated in ccRCC tumor tissues compared to adjacent normal tissues.[1] High PRMT1 expression is correlated with more aggressive tumor characteristics, including higher pathological grade and lymph node metastasis, and is an independent prognostic factor for shorter overall and recurrence-free survival in ccRCC patients.[1] The therapeutic rationale is that tumors with higher levels of PRMT1 will be more dependent on its activity and therefore more sensitive to its inhibition by this compound.
-
Lipocalin 2 (LCN2): A downstream effector of PRMT1, LCN2 is a secreted glycoprotein (B1211001) implicated in tumorigenesis. PRMT1 inhibition by this compound has been shown to decrease the transcription of LCN2, leading to the suppression of the pro-survival AKT-RB signaling pathway.[1][2] Elevated LCN2 expression has been observed in ccRCC and is associated with tumor progression.[1] Therefore, high LCN2 levels in tumor tissue or circulation could also serve as a predictive biomarker for this compound sensitivity.
Comparative Efficacy and Preclinical Data
Preclinical studies have demonstrated the potential of this compound in ccRCC models. The following tables summarize the in vitro and in vivo efficacy of this compound and provide a comparison with other relevant therapeutic agents.
Table 1: In Vitro Efficacy of this compound in ccRCC Cell Lines
| Cell Line | PRMT1 Expression | LCN2 Expression | This compound IC50 (µM) |
| Caki-1 | High | High | Data not available |
| A498 | High | High | Data not available |
| 786-O | Moderate | Moderate | Data not available |
| ACHN | Moderate | Moderate | Data not available |
Quantitative IC50 values for this compound across a panel of ccRCC cell lines with well-defined PRMT1 and LCN2 expression levels are not yet publicly available. The table reflects the known relative expression levels in commonly used ccRCC cell lines.
Table 2: In Vivo Efficacy of this compound in ccRCC Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Key Findings |
| Caki-1 CDX | This compound | Not specified | Significantly suppressed tumor growth |
| Caki-1 CDX | Sunitinib | Not specified | Moderate tumor growth suppression |
| Caki-1 CDX | This compound + Sunitinib | Not specified | Remarkably suppressed tumor growth, indicating a synergistic effect |
| PDX Model | This compound | Not specified | Significant inhibition of tumor growth |
CDX: Cell-line Derived Xenograft; PDX: Patient-Derived Xenograft. Specific percentages of tumor growth inhibition are not detailed in the available literature, but the qualitative outcomes are presented.
Comparison with Alternative Therapies
The current standard of care for advanced ccRCC involves tyrosine kinase inhibitors (TKIs) and immune checkpoint inhibitors (ICIs).[3][4][5] this compound presents a novel epigenetic approach.
Table 3: Comparison of this compound with Other PRMT1 Inhibitors and Standard of Care
| Therapeutic Agent | Target | Potential Biomarker(s) | Clinical Development Stage (for PRMT1 inhibitors) | Key Advantages/Considerations |
| This compound | PRMT1 | PRMT1, LCN2 | Preclinical | Novel mechanism of action; potential to overcome TKI resistance. |
| GSK3368715 | Type I PRMTs (including PRMT1) | MTAP deletion | Phase 1 (terminated) | Broader PRMT inhibition; potential for synergy with PRMT5 inhibitors.[6][7] |
| Sunitinib | VEGFR, PDGFR, c-KIT | - | Approved | Established first-line therapy for ccRCC. |
| Pembrolizumab + Axitinib | PD-1, VEGFR | PD-L1 expression (debatable) | Approved | Combination therapy with improved outcomes over monotherapy. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams illustrate the key signaling pathway affected by this compound and a typical workflow for biomarker assessment.
Caption: this compound inhibits PRMT1, leading to reduced LCN2 expression and subsequent cell cycle arrest.
Caption: Workflow for assessing PRMT1 and LCN2 as predictive biomarkers for this compound sensitivity.
Experimental Protocols
Immunohistochemistry (IHC) for PRMT1 Expression:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) ccRCC tissue sections (4 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, followed by blocking with goat serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for PRMT1 overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a diaminobenzidine (DAB) substrate kit.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: PRMT1 expression is scored based on the intensity and percentage of stained tumor cells.
Enzyme-Linked Immunosorbent Assay (ELISA) for LCN2 Levels:
-
Sample Preparation: Patient serum or plasma is collected and stored at -80°C until use. Samples may require dilution.
-
Assay Procedure: A sandwich ELISA kit for human LCN2 is used. Standards and samples are added to wells pre-coated with an anti-LCN2 antibody.
-
Incubation: The plate is incubated to allow LCN2 to bind to the immobilized antibody.
-
Detection: A biotin-conjugated anti-LCN2 antibody is added, followed by streptavidin-HRP.
-
Substrate Addition: A TMB substrate solution is added, and the color development is stopped with a stop solution.
-
Measurement: The optical density is measured at 450 nm using a microplate reader. LCN2 concentration is determined by comparison to a standard curve.
Cell Viability Assay (MTT Assay):
-
Cell Seeding: ccRCC cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and IC50 values are determined.
Conclusion
The development of targeted therapies like this compound marks a significant step towards personalized medicine for ccRCC. The identification and validation of robust predictive biomarkers are paramount to the success of this approach. PRMT1 and LCN2 have emerged as strong candidates, with preclinical data supporting their role in predicting sensitivity to this compound. Further clinical investigation is warranted to establish quantitative thresholds for these biomarkers and to fully elucidate their predictive power. This guide provides a foundational framework for researchers to build upon as they work to bring this promising new therapy to patients in need.
References
- 1. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. ascopubs.org [ascopubs.org]
- 4. urotoday.com [urotoday.com]
- 5. Treatment strategies for clear cell renal cell carcinoma: Past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the therapeutic index of DCPT1061 compared to other inhibitors
For researchers, scientists, and drug development professionals, understanding a drug's therapeutic index (TI) is paramount to assessing its potential clinical utility. The TI, a ratio that compares the dose causing toxicity to the dose providing therapeutic benefit, serves as a critical measure of a drug's safety margin. This guide provides a comparative evaluation of the novel Protein Arginine Methyltransferase 1 (PRMT1) inhibitor, DCPT1061, against other relevant cancer therapeutics. Due to the preclinical stage of this compound, a quantitative therapeutic index has not been established. This comparison is therefore based on its effective dose in preclinical models against the clinically-defined therapeutic windows of selected PRMT5 inhibitors and standard-of-care agents in relevant indications.
Overview of Compared Inhibitors
This guide evaluates this compound against two classes of inhibitors: other protein arginine methyltransferase inhibitors (specifically PRMT5 inhibitors, which have more available clinical data) and established standard-of-care drugs for indications where this compound has shown preclinical efficacy—sunitinib (B231) for clear cell renal cell carcinoma (ccRCC) and PD-1 inhibitors for melanoma.
-
This compound: A novel, potent inhibitor of PRMT1, a key enzyme in epigenetic regulation. Preclinical studies show it suppresses ccRCC and melanoma growth and can sensitize ccRCC to sunitinib.[1]
-
PRMT5 Inhibitors (e.g., JNJ-64619178, GSK3326595): A class of drugs targeting a different protein arginine methyltransferase, PRMT5. Several are in clinical trials and have demonstrated a narrow therapeutic window, primarily due to on-target hematological toxicities.
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor (TKI) used as a first-line treatment for metastatic ccRCC. It is known for its efficacy but also for a challenging side-effect profile that often necessitates dose adjustments, indicating a narrow therapeutic index.
-
PD-1 Inhibitors (e.g., Pembrolizumab, Nivolumab): Immune checkpoint inhibitors that have become a cornerstone of melanoma treatment. They work by unleashing the patient's immune system against the tumor and generally have a manageable, albeit unique, profile of immune-related adverse events.
Quantitative Data Comparison
The following tables summarize the available efficacy and toxicity data for this compound and the selected comparator agents. It is critical to note that direct cross-trial comparisons are inherently challenging due to differences in study design, patient populations, and methodologies.
Table 1: Comparison of Efficacy
| Inhibitor | Mechanism | Indication(s) | Efficacy Data | Citation(s) |
| This compound | PRMT1 Inhibition | ccRCC, Melanoma (Preclinical) | Significant tumor growth inhibition in mouse xenograft models at 30 mg/kg/day. | [1] |
| JNJ-64619178 | PRMT5 Inhibition | Solid Tumors, NHL (Phase 1) | Objective Response Rate (ORR) of 11.5% in adenoid cystic carcinoma. | |
| Sunitinib | Multi-TKI (VEGFR) | Metastatic RCC | Median Progression-Free Survival (PFS) of ~8-11 months in first-line mRCC. | |
| PD-1 Inhibitors | Immune Checkpoint Blockade | Advanced Melanoma | 5-year overall survival (OS) rates of ~40-50%; Median PFS of ~10-17 months in first-line. |
Table 2: Comparison of Toxicity and Therapeutic Index
| Inhibitor | Toxicity Profile | Dose-Limiting Toxicity (DLT) | Therapeutic Index (TI) | Citation(s) |
| This compound | Not publicly available. Effective dose of 30 mg/kg/day used in mice without reported adverse effects. | Not Reported | Not Established | [1] |
| PRMT5 Inhibitors | Common: Anemia, thrombocytopenia, fatigue, nausea. | Hematological (Thrombocytopenia, Anemia, Neutropenia). | Generally considered narrow due to on-target hematological toxicity. | |
| Sunitinib | Common: Fatigue, hypertension, hand-foot syndrome, diarrhea. | Not applicable (approved drug) | Narrow; frequent dose modifications required in clinical practice. | |
| PD-1 Inhibitors | Immune-related adverse events (e.g., dermatitis, colitis, endocrinopathies). | Not applicable (approved drug) | Generally considered favorable compared to chemotherapy; TI is not a standard metric for immunotherapy. |
Signaling Pathways and Workflows
Diagrams generated using Graphviz provide a visual representation of the molecular pathways targeted by these inhibitors and the general workflow for evaluating a therapeutic candidate.
Caption: Signaling pathway inhibited by this compound in clear cell renal cell carcinoma (ccRCC).
Caption: Signaling pathway activated by this compound in melanoma.
Caption: General experimental workflow for determining the therapeutic index of a new drug candidate.
Experimental Protocols
The following are summarized methodologies for key experiments performed in the evaluation of this compound.
1. Cell Proliferation Assay (Sulforhodamine B - SRB)
-
Objective: To determine the dose-dependent effect of an inhibitor on cell growth.
-
Protocol:
-
ccRCC cell lines (e.g., 786-O, A498, Caki-1) are seeded in 96-well plates at an appropriate density.
-
After 24 hours, cells are treated with a range of concentrations of this compound or a vehicle control.
-
Cells are incubated for an extended period (e.g., 7 days) to assess long-term effects on proliferation.
-
Post-incubation, cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with cell number.
-
Results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
-
2. Western Blot Analysis
-
Objective: To detect changes in protein expression and methylation status following inhibitor treatment.
-
Protocol:
-
Cells are seeded and treated with this compound for a specified time (e.g., 48 hours).
-
Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., PRMT1, H4R3me2a, p-AKT, p-RB, β-ACTIN).
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
3. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of an inhibitor in a living organism.
-
Protocol:
-
Female BALB/c nude mice (4-6 weeks old) are used.
-
A suspension of cancer cells (e.g., 5 x 10^6 Caki-1 cells) in PBS/Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., ~50-100 mm³).
-
Mice are randomized into treatment groups (e.g., Vehicle control, this compound, Sunitinib, Combination).
-
This compound is administered via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 30 mg/kg/day). Sunitinib is administered via oral gavage.
-
Tumor volume and body weight are measured every other day. Tumor volume is calculated using the formula: (Length × Width²)/2.
-
After the treatment period (e.g., 2-3 weeks), mice are euthanized, and tumors are excised, weighed, and fixed for further analysis (e.g., immunohistochemistry).
-
All animal procedures are conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[1]
-
Conclusion
This compound is a promising preclinical PRMT1 inhibitor with demonstrated efficacy in ccRCC and melanoma models.[1] Its mechanism of action, involving the epigenetic regulation of key oncogenic pathways, presents a novel therapeutic strategy. However, a comprehensive evaluation of its therapeutic index is currently hindered by the lack of publicly available toxicology data, including a maximum tolerated dose (MTD).
In contrast, clinically evaluated PRMT5 inhibitors and standard-of-care drugs like sunitinib have more defined, albeit often narrow, therapeutic windows. The dose-limiting hematological toxicities of PRMT5 inhibitors and the significant side-effect profile of sunitinib underscore the challenge of developing safe and effective targeted therapies. Immune checkpoint inhibitors represent a different paradigm, with a generally more favorable safety profile, though they are associated with a distinct set of immune-related adverse events.
For this compound to advance, future studies must rigorously define its pharmacokinetic, pharmacodynamic, and toxicological profiles. Establishing the MTD and identifying any on- or off-target toxicities will be crucial steps in determining its therapeutic index and potential for clinical development. This will allow for a more direct and quantitative comparison against existing therapies and will be essential for designing safe and effective phase I clinical trials.
References
Safety Operating Guide
Safe Disposal of DCPT1061: A Guide for Laboratory Professionals
Essential guidance for the proper handling and disposal of the PRMT1 inhibitor, DCPT1061, to ensure laboratory safety and environmental compliance.
This compound is a potent inhibitor of Protein Arginine Methyltransferase 1 (PRMT1) with demonstrated antitumor effects.[1][2][3][4][5] As with any potent compound, adherence to strict disposal protocols is crucial to mitigate risks to personnel and the environment. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
Before handling this compound in solid or solution form, it is imperative to wear appropriate personal protective equipment.
Recommended PPE:
-
Gloves: Use two pairs of chemotherapy-rated gloves.
-
Lab Coat: A disposable, solid-front gown is recommended.
-
Eye Protection: Wear safety goggles or a face shield.[6]
-
Respiratory Protection: When handling the powdered form to prevent aerosol inhalation, a fit-tested N95 respirator or higher is advised.[6]
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid creating dust. Keep the compound away from heat and sources of ignition.[6]
Spill Management
In the event of a spill, immediate action is required to contain and clean the affected area.
| Spill Size | Procedure |
| Small Spill | Use appropriate tools to carefully collect the spilled material and place it into a designated, labeled waste disposal container.[6] |
| Large Spill | Use a shovel to put the spilled material into a convenient and labeled waste disposal container.[6] Avoid generating dust. For liquid spills, use absorbent pads. For powder spills, gently cover with damp absorbent material. |
After cleanup, decontaminate the area. While a specific deactivating agent for this compound is not documented, a common practice for similar compounds is to use a solution of sodium hypochlorite (B82951) (bleach), followed by a neutralizing agent like sodium thiosulfate. Always test on a small area first. Finally, wipe the area with 70% ethanol. All cleanup materials must be disposed of as hazardous waste.[7]
Step-by-Step Disposal Procedure
Proper segregation and containment of waste are the first critical steps in the disposal process. All materials that have come into contact with this compound must be treated as hazardous waste.
-
Preparation: Ensure all necessary PPE is worn and a designated hazardous waste container is readily accessible in the work area.
-
Waste Segregation:
-
Solid Waste: Carefully place all non-sharp solid waste contaminated with this compound, such as used vials (if not considered sharps), contaminated wipes, and PPE, into a designated hazardous waste bag or container.[7]
-
Sharps Waste: Dispose of all contaminated sharps, including needles, syringes, and glass vials, directly into a designated puncture-resistant sharps container labeled for hazardous waste.[7][8]
-
Liquid Waste: Liquid waste containing this compound should be collected in a sealed, labeled, and leak-proof container. For liquid wastes containing infectious agents, chemical decontamination with a 10-fold dilution of household bleach for at least 15 minutes may be appropriate before collection, but always check institutional guidelines.[9]
-
-
Container Management:
-
Final Disposal:
-
Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the collection and disposal of the waste by a licensed hazardous waste management company.[7] The primary recommended method for the final disposal of this type of waste is high-temperature incineration.[7]
-
All disposal activities must be in accordance with federal, state, and local environmental control regulations.[6]
-
Disposal Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. flinnsci.com [flinnsci.com]
- 9. ars.usda.gov [ars.usda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
